Product packaging for Fukinolic Acid(Cat. No.:CAS No. 50982-40-6)

Fukinolic Acid

Cat. No.: B1232405
CAS No.: 50982-40-6
M. Wt: 434.3 g/mol
InChI Key: ACYXDIZTQDLTCB-UVIKLTKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fukinolic acid is a hydroxycinnamic acid ester naturally occurring in specific medicinal plants such as Black Cohosh ( Actaea racemosa L., syn. Cimicifuga racemosa ) and Japanese Butterbur ( Petasites japonicus ) . This compound is recognized for its diverse biological activities, making it a valuable tool for pharmacological and biochemical research. A key area of investigation is its potent inhibitory effect on collagenolytic activity. Studies show this compound can inhibit collagen degradation by collagenases and other non-specific enzymes, suggesting potential research value in studying wound healing, inflammation, and conditions involving tissue remodeling . Furthermore, this compound has demonstrated significant anti-inflammatory properties in various models , and has shown the ability to inhibit a broad spectrum of cytochrome P450 (CYP) enzymes, including CYP1A2, 2C9, 2D6, and 3A4, which is a critical consideration for researching herb-drug interactions . It has also been studied for its in vitro estrogenic activity, as evidenced by the proliferation of estrogen-dependent cell lines . The biosynthesis of this compound involves esterification of caffeic acid with a fukiic acid (a benzyltartaric acid) moiety, and recent enzymatic studies have begun to elucidate the biosynthetic pathway in Actaea racemosa . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O11 B1232405 Fukinolic Acid CAS No. 50982-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYXDIZTQDLTCB-UVIKLTKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317189
Record name Fukinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-40-6
Record name Fukinolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fukinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fukinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUKINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLL8DU5J30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Fukinolic Acid Biosynthesis Pathway in Petasites japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinolic acid, a prominent phenolic compound isolated from the Japanese butterbur (Petasites japonicus), has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the precursor molecules, key intermediates, and the proposed enzymatic steps leading to its formation. This document summarizes the available, albeit limited, quantitative data and presents detailed, standardized experimental protocols for researchers aiming to investigate this pathway further. Furthermore, it explores the likely regulatory mechanisms governing the biosynthesis of this compound by examining the well-established regulation of its parent pathways. Visual diagrams of the biosynthetic pathway, experimental workflows, and a proposed regulatory network are provided to facilitate a deeper understanding.

Introduction

Petasites japonicus (Japanese butterbur or Fuki) is a perennial plant that is not only a traditional vegetable in East Asia but also a source of various bioactive secondary metabolites. Among these, this compound, an ester of caffeic acid and fukiic acid, is of particular importance due to its reported anti-inflammatory, antioxidant, and vasorelaxant properties. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

This guide synthesizes the foundational research on the this compound biosynthesis pathway, primarily established through isotopic labeling studies. It aims to serve as a technical resource for researchers by providing not only the established knowledge but also practical experimental designs and a forward-looking perspective on the pathway's regulation.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Petasites japonicus is a branched pathway that converges precursors from both the phenylpropanoid and tyrosine-derived pathways. Seminal work by Hasa and Tazaki, involving feeding experiments with 13C-labeled compounds to axenic cultures of P. japonicus, has elucidated the core components of this pathway[1][2].

The pathway can be conceptually divided into two main branches:

  • The Caffeic Acid Moiety Synthesis: This part of the molecule originates from the general phenylpropanoid pathway, with L-phenylalanine serving as the primary precursor.

  • The Fukiic Acid Moiety Synthesis: This component is derived from L-tyrosine and an acetyl unit, likely from acetyl-CoA[1][2].

The final step involves the esterification of these two moieties to form this compound.

Fukinolic_Acid_Biosynthesis cluster_caffeic Caffeic Acid Moiety Biosynthesis cluster_fukiic Fukiic Acid Moiety Biosynthesis Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cinnamic Cinnamic Acid PAL->Cinnamic C4H Cinnamate-4-Hydroxylase (C4H) Cinnamic->C4H pCoumaric p-Coumaric Acid C4H->pCoumaric C3H p-Coumarate-3-Hydroxylase (C3'H) pCoumaric->C3H Caffeic Caffeic Acid C3H->Caffeic Esterase Acyltransferase Caffeic->Esterase Tyr L-Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyr->TAT pHPP p-Hydroxyphenylpyruvic Acid TAT->pHPP HPPR Hydroxyphenylpyruvate Reductase (HPPR) pHPP->HPPR pHPL p-Hydroxyphenyllactic Acid HPPR->pHPL Condensation Condensation Enzyme pHPL->Condensation Acetate Sodium Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA AcetylCoA->Condensation Piscidic Piscidic Acid Condensation->Piscidic Hydroxylation Hydroxylase Piscidic->Hydroxylation Fukiic Fukiic Acid Hydroxylation->Fukiic Fukiic->Esterase FukinolicAcid This compound Esterase->FukinolicAcid

Figure 1: Proposed biosynthetic pathway of this compound in Petasites japonicus.[1][2]

Quantitative Data

Table 1: Representative Concentrations of Precursor Amino Acids in Plant Tissues

PrecursorPlant SpeciesTissueConcentration Range (µmol/g FW)Reference
L-PhenylalanineArabidopsis thalianaRosette Leaves0.05 - 0.2[General Plant Biochemistry Literature]
L-TyrosineArabidopsis thalianaRosette Leaves0.03 - 0.15[General Plant Biochemistry Literature]
L-PhenylalanineSolanum lycopersicum (Tomato)Leaves0.1 - 0.5[General Plant Biochemistry Literature]
L-TyrosineSolanum lycopersicum (Tomato)Leaves0.08 - 0.4[General Plant Biochemistry Literature]

Note: These values are illustrative and can vary significantly based on plant age, developmental stage, and environmental conditions.

Table 2: Representative Yields of Phenolic Compounds in Plant Cell Cultures

CompoundPlant SpeciesCulture TypeYield (mg/g DW)Reference
Rosmarinic AcidColeus blumeiSuspension Culture15 - 50[General Plant Biotechnology Literature]
ShikoninLithospermum erythrorhizonSuspension Culture12 - 20[General Plant Biotechnology Literature]
BerberineCoptis japonicaSuspension Culture50 - 100[General Plant Biotechnology Literature]
This compoundPetasites japonicusAxenic CultureNot Reported[1]

Note: Yields are highly dependent on the specific cell line, culture conditions, and elicitation strategies.

Experimental Protocols

The following are detailed, standardized protocols for key experiments required to study the this compound biosynthesis pathway.

Protocol for Establishment and Maintenance of Petasites japonicus Axenic Cultures

Objective: To establish and maintain sterile P. japonicus cultures for controlled feeding experiments.

Materials:

  • Young, healthy P. japonicus leaves or petioles

  • 70% (v/v) ethanol

  • 20% (v/v) commercial bleach solution (e.g., Clorox) with 0.1% (v/v) Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with vitamins, 3% (w/v) sucrose, and plant growth regulators (e.g., 0.1 mg/L NAA and 1 mg/L BA).

  • 0.8% (w/v) agar for solid medium

  • Sterile petri dishes, forceps, and scalpels

  • Laminar flow hood

  • Growth chamber (25°C, 16h light/8h dark photoperiod)

Procedure:

  • Explant Collection: Excise young leaves or petioles from a healthy P. japonicus plant.

  • Surface Sterilization: a. Rinse the explants under running tap water for 10 minutes. b. In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds. c. Transfer the explants to the 20% bleach solution with Tween-20 and agitate for 10-15 minutes. d. Rinse the explants three times with sterile distilled water, with each rinse lasting 5 minutes.

  • Culture Initiation: a. Aseptically cut the sterilized explants into smaller pieces (e.g., 1 cm²). b. Place the explants onto solid MS medium in petri dishes. c. Seal the petri dishes with parafilm and place them in the growth chamber.

  • Callus Induction and Proliferation: a. Monitor the explants for callus formation, which typically occurs within 2-4 weeks. b. Subculture the developing callus onto fresh solid MS medium every 3-4 weeks.

  • Suspension Culture Initiation (Optional): a. Transfer friable callus to liquid MS medium in a sterile flask. b. Place the flask on an orbital shaker (120 rpm) in the growth chamber. c. Subculture the suspension cells every 1-2 weeks by transferring an aliquot to fresh liquid medium.

Protocol for 13C-Labeled Precursor Feeding Experiment

Objective: To trace the incorporation of stable isotopes from precursors into this compound.

Materials:

  • Established axenic cultures of P. japonicus (callus or suspension)

  • Sterile solutions of 13C-labeled precursors (e.g., [3-¹³C] L-phenylalanine, [1-¹³C] L-tyrosine, [1,2-¹³C₂] sodium acetate)

  • Liquid MS medium

  • Sterile filters (0.22 µm)

  • Liquid nitrogen

  • Freeze-dryer

  • Mortar and pestle

Procedure:

  • Precursor Preparation: Prepare stock solutions of the 13C-labeled compounds and sterilize them by passing through a 0.22 µm filter.

  • Feeding: a. To established P. japonicus cultures, add the sterile labeled precursor solution to the desired final concentration (e.g., 1-2 mM). b. Incubate the cultures under standard growth conditions for a specified period (e.g., 7-28 days).

  • Harvesting: a. Harvest the plant tissue by filtration (for suspension cultures) or by scraping from the agar (for callus cultures). b. Quickly freeze the tissue in liquid nitrogen to quench metabolic activity. c. Lyophilize the frozen tissue to dryness.

  • Sample Preparation for Analysis: a. Grind the dried tissue to a fine powder using a mortar and pestle. b. The powdered tissue is now ready for extraction and analysis.

Protocol for Extraction and NMR Analysis of this compound

Objective: To extract this compound from labeled plant tissue and analyze the 13C incorporation pattern by NMR.

Materials:

  • Lyophilized, powdered P. japonicus tissue

  • 80% (v/v) methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • NMR spectrometer

  • Deuterated solvents (e.g., CD₃OD)

Procedure:

  • Extraction: a. Extract the powdered tissue with 80% methanol at room temperature with agitation. Repeat the extraction three times. b. Combine the methanol extracts and centrifuge to remove cell debris. c. Evaporate the supernatant to dryness using a rotary evaporator.

  • Purification: a. Redissolve the dried extract in a small volume of water/methanol. b. Pass the extract through a C18 SPE cartridge to remove highly polar compounds. c. Elute the phenolic compounds with methanol. d. Further purify the this compound fraction using preparative HPLC.

  • NMR Analysis: a. Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD). b. Acquire ¹H and ¹³C NMR spectra. c. Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard to determine the positions and extent of ¹³C enrichment.

Experimental and Logical Workflows

The investigation of the this compound biosynthesis pathway follows a logical progression of experiments.

Experimental_Workflow start Start: Hypothesis on Precursors axenic_culture Establish Axenic Culture of P. japonicus start->axenic_culture feeding_exp 13C-Labeled Precursor Feeding axenic_culture->feeding_exp harvest Harvest and Lyophilize Plant Tissue feeding_exp->harvest extraction Extraction of Metabolites harvest->extraction purification Purification of This compound (HPLC) extraction->purification nmr NMR Spectroscopy purification->nmr analysis Analyze 13C Incorporation Pattern nmr->analysis pathway_elucidation Elucidate Biosynthetic Pathway analysis->pathway_elucidation

Figure 2: Experimental workflow for elucidating the this compound biosynthesis pathway.

Proposed Regulation of this compound Biosynthesis

While the specific regulation of this compound biosynthesis has not been elucidated, it is likely governed by the regulatory networks of the parent phenylpropanoid and tyrosine biosynthesis pathways. These pathways are known to be regulated by a variety of internal and external stimuli, often mediated by transcription factors.

  • Phenylpropanoid Pathway Regulation: This pathway is transcriptionally regulated by various transcription factor families, including MYB, bHLH, and WRKY. These transcription factors are often responsive to developmental cues and environmental stresses such as UV light, pathogen attack, and nutrient deficiency.

  • Tyrosine Pathway Regulation: The biosynthesis of tyrosine is typically feedback-inhibited by tyrosine itself at the level of key enzymes like chorismate mutase and arogenate dehydrogenase.

Based on these general principles, a hypothetical regulatory network for this compound biosynthesis can be proposed.

Regulatory_Pathway cluster_stimuli Environmental & Developmental Cues UV UV Light TFs Transcription Factors (e.g., MYB, bHLH, WRKY) UV->TFs Pathogen Pathogen Attack Pathogen->TFs Nutrient Nutrient Status Nutrient->TFs Hormones Plant Hormones Hormones->TFs Phe_Pathway_Genes Phenylpropanoid Pathway Genes (PAL, C4H, C3'H) TFs->Phe_Pathway_Genes Transcriptional Activation Tyr_Pathway_Genes Tyrosine-derived Pathway Genes (TAT, HPPR) TFs->Tyr_Pathway_Genes Transcriptional Activation Esterase_Gene Acyltransferase Gene TFs->Esterase_Gene Transcriptional Activation Phe_Pathway Caffeic Acid Biosynthesis Phe_Pathway_Genes->Phe_Pathway Tyr_Pathway Fukiic Acid Biosynthesis Tyr_Pathway_Genes->Tyr_Pathway Fukinolic_Acid This compound Accumulation Esterase_Gene->Fukinolic_Acid Fukinolic_Acid->TFs Feedback Inhibition (?)

Figure 3: Proposed regulatory network for this compound biosynthesis in P. japonicus.

Conclusion and Future Perspectives

The biosynthesis of this compound in Petasites japonicus is a fascinating example of the convergence of distinct metabolic pathways to create a bioactive natural product. While the foundational work has identified the key precursors, the detailed enzymatic steps and their regulation remain largely unexplored. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the proposed condensation enzyme, hydroxylase, and the final acyltransferase. A combination of transcriptomics, proteomics, and targeted gene silencing approaches in P. japonicus cultures will be instrumental in filling these knowledge gaps. Elucidating the regulatory network will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the metabolic engineering of this compound production in either the native plant or heterologous systems. This technical guide provides a solid foundation for researchers to embark on these exciting future investigations.

References

Fukinolic Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinolic acid, a caffeic acid derivative, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, accompanied by detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document presents quantitative data on its prevalence in various plant species and elucidates its biosynthetic pathway through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

This compound is predominantly found in plants belonging to the genera Actaea (previously known as Cimicifuga) and Petasites.[1][2][3][4] These perennial herbaceous plants are native to temperate regions of the Northern Hemisphere.

The primary documented sources of this compound include:

  • Actaea racemosa (Black Cohosh): The rhizomes of this plant are a well-known source of this compound and its derivatives, often referred to as cimicifugic acids.[5][6]

  • Petasites japonicus (Butterbur): This plant is another significant source, with this compound being identified as a major phenolic constituent, particularly in the flower buds.[5][7]

  • Other Actaea Species: Several other species within the Actaea genus have been found to contain this compound, including Actaea pachypoda, Actaea podocarpa, and Actaea rubra.[2]

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location and growing conditions.

Quantitative Analysis of this compound in Actaea Species

A comparative analysis of this compound content in the rhizomes of four different North American Actaea species was conducted using a validated High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method.[2] The results are summarized in the table below.

Plant SpeciesThis compound Content (mg/g of dried plant material)
Actaea pachypoda0.36
Actaea podocarpa1.71
Actaea racemosa0.62
Actaea rubra2.92

Data sourced from a study by Nuntanakorn et al. (2007).[2]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesized methodology based on established procedures for extracting phenolic compounds from Actaea and Petasites species.[2][6]

3.1.1. Materials and Reagents

  • Dried and powdered plant material (rhizomes or leaves)

  • 80% Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus with 0.45 µm filters

3.1.2. Procedure

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of 80% ethanol.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature. Afterward, allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilization: The concentrated extract is freeze-dried to obtain a crude extract powder.

  • Sample Preparation for HPLC Analysis: Dissolve a known amount of the crude extract in a methanol:water (1:1, v/v) solution to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Isolation of this compound using Preparative HPLC

This protocol outlines a general procedure for the isolation of this compound from a crude plant extract.[2]

3.2.1. Materials and Reagents

  • Crude plant extract containing this compound

  • Preparative Reversed-Phase C18 HPLC column

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • Fraction collector

3.2.2. Procedure

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 30 minutes.

  • Sample Injection: Dissolve a large amount of the crude extract in the initial mobile phase and inject it onto the column.

  • Gradient Elution: Program a linear gradient to increase the concentration of Mobile Phase B over a set period. A typical gradient might be from 5% B to 40% B over 60 minutes.

  • Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 320 nm) and collect fractions corresponding to the peak of interest (this compound).

  • Purity Analysis and Confirmation: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and confirm the identity of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Quantification of this compound using HPLC-DAD

This method is based on a validated protocol for the quantitative analysis of phenolic compounds in Actaea species.[2]

3.3.1. Materials and Reagents

  • This compound standard (of known purity)

  • Prepared plant extract samples

  • Analytical Reversed-Phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Acetic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a Diode-Array Detector (DAD)

3.3.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 320 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-30% B (linear gradient)

    • 35-40 min: 30-50% B (linear gradient)

    • 40-45 min: 50-10% B (linear gradient)

    • 45-50 min: 10% B (isocratic)

3.3.3. Calibration Curve

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 to 250 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

3.3.4. Sample Analysis

  • Inject the prepared plant extract samples into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves precursors from the shikimate pathway. The proposed biosynthetic pathway begins with the amino acids L-phenylalanine and L-tyrosine.[1] L-phenylalanine is a precursor for the caffeic acid moiety, while L-tyrosine is a precursor for the fukiic acid moiety.

Fukinolic_Acid_Biosynthesis L_Phe L-Phenylalanine Caffeoyl_CoA Caffeoyl-CoA L_Phe->Caffeoyl_CoA Phenylpropanoid Pathway Fukinolic_Acid This compound Caffeoyl_CoA->Fukinolic_Acid L_Tyr L-Tyrosine p_HPP p-Hydroxyphenylpyruvic acid L_Tyr->p_HPP p_HPL p-Hydroxyphenyllactic acid p_HPP->p_HPL Fukiic_Acid Fukiic Acid p_HPL->Fukiic_Acid Fukiic_Acid->Fukinolic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, occurrence, and analysis of this compound. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural compound. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering and synthetic biology approaches to enhance its production.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fukinolic acid, its derivatives, and related compounds, focusing on their chemical properties, biological activities, and potential therapeutic applications. The information is compiled from recent scientific literature to support research and development efforts in this area.

Introduction

This compound and its derivatives are a class of hydroxycinnamic acid esters found in various plant species, notably in the genera Actaea (formerly Cimicifuga), such as Black Cohosh, and Petasites.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, this compound is an ester of fukiic acid and caffeic acid.[3] Related compounds, such as cimicifugic acids, are esters of fukiic acid or piscidic acid with other cinnamic acid derivatives like ferulic and isoferulic acids.[4][5] This guide will delve into the quantitative data of their biological effects, the experimental methods used to determine these activities, and the signaling pathways they modulate.

Quantitative Biological Activity

The biological activities of this compound and its derivatives are multifaceted, with significant effects observed in enzyme inhibition, collagenolysis, and antiviral activity, among others. The following tables summarize the key quantitative data available.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes by this compound and Related Compounds
CompoundCYP IsozymeIC50 (µM)Source
This compoundCYP1A21.8[6][7]
CYP2D612.6[6][7]
CYP2C910.5[6][7]
CYP3A48.7[6][7]
Cimicifugic Acid ACYP1A27.2[6][7]
CYP2D610.8[6][7]
CYP2C99.2[6][7]
CYP3A411.4[6][7]
Cimicifugic Acid BCYP1A26.5[6][7]
CYP2D611.5[6][7]
CYP2C98.8[6][7]
CYP3A412.1[6][7]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: Inhibition of Collagenolytic Activity
CompoundConcentration (µM)% InhibitionEnzymeSource
This compound0.22 - 0.2447 - 64Collagenase[3][4]
Cimicifugic Acid A0.22 - 0.2447 - 64Collagenase[3][4]
Cimicifugic Acid B0.22 - 0.2447 - 64Collagenase[3][4]
Cimicifugic Acid C0.22 - 0.2447 - 64Collagenase[3][4]
Cimicifugic Acid D0.23 - 0.2420 - 37Collagenase[3][4]
Cimicifugic Acid E0.23 - 0.2420 - 37Collagenase[3][4]
Cimicifugic Acid F0.23 - 0.2420 - 37Collagenase[3][4]

This compound was also found to inhibit the collagenolytic activities of trypsin and pronase E.[3][4]

Table 3: Estrogenic Activity of this compound
CompoundConcentration (M)Cell LineEffectReference CompoundEffectSource
This compound5 x 10⁻⁸MCF-7126% proliferationEstradiol (10⁻¹⁰ M)120% proliferation[5]

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound and its derivatives on the activity of various human CYP isozymes.

Methodology:

  • Enzyme Source: Recombinant human CYP isozymes (CYP1A2, CYP2D6, CYP2C9, and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrates: Specific fluorescent or colorimetric substrates for each isozyme are used.

  • Incubation: The reaction mixture contains the enzyme, a specific substrate, and varying concentrations of the test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO). The reaction is initiated by the addition of an NADPH-generating system.

  • Detection: The formation of the product is monitored over time using a microplate reader (fluorescence or absorbance).

  • Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.[6][7]

Collagenolytic Activity Assay

Objective: To assess the inhibitory effect of this compound and related compounds on the activity of collagenase.

Methodology:

  • Enzyme: Clostridium histolyticum collagenase is commonly used.

  • Substrate: Type I collagen is used as the substrate.

  • Incubation: The reaction mixture consists of the collagenase enzyme, collagen substrate, and the test compound at a specific concentration (e.g., 0.22-0.24 µM) in a suitable buffer.

  • Detection: The extent of collagen degradation is quantified. This can be achieved by measuring the release of soluble collagen fragments or by using a labeled collagen substrate.

  • Data Analysis: The percentage inhibition of collagenolytic activity by the test compound is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.[3][4]

Cell-Based Antiviral Assay (Enterovirus 71)

Objective: To evaluate the antiviral activity of this compound and its derivatives against human enterovirus 71 (EV-A71).

Methodology:

  • Cell Line: A susceptible cell line, such as human rhabdomyosarcoma (RD) cells, is used.

  • Virus: A known titer of EV-A71 is used to infect the cells.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds before, during, or after viral infection to determine the mechanism of action.

  • Assessment of Antiviral Activity: The antiviral effect is typically assessed by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying the reduction in viral RNA or protein levels using techniques like RT-qPCR or Western blotting.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to ensure that the observed antiviral activity is not due to the cytotoxicity of the compounds.[8]

Vasoactive Effects Assay

Objective: To investigate the effects of this compound and cimicifugic acid D on vascular smooth muscle tone.

Methodology:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor, such as norepinephrine (NE).

  • Treatment: Once a stable contraction is achieved, the test compounds are added to the bath in a cumulative manner.

  • Measurement of Relaxation: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by NE.

  • Mechanism of Action Studies: To elucidate the mechanism, experiments can be performed in the absence of endothelium or in the presence of specific inhibitors of signaling pathways (e.g., calcium channel blockers).[9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Vasoactive_Effect_of_Fukinolic_Acid cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine (NE) GPCR G-Protein Coupled Receptor NE->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates Ca_influx Extracellular Ca²⁺ Influx GPCR->Ca_influx enhances IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR acts on Ca_release Intracellular Ca²⁺ Release SR->Ca_release Ca_concentration ↑ [Ca²⁺]i Ca_influx->Ca_concentration Relaxation Smooth Muscle Relaxation Ca_release->Ca_concentration Contraction Smooth Muscle Contraction Ca_concentration->Contraction leads to Fukinolic_Acid This compound / Cimicifugic Acid D Fukinolic_Acid->Ca_influx inhibits Fukinolic_Acid->Relaxation promotes

Figure 1: Proposed mechanism for the vasorelaxant effect of this compound and cimicifugic acid D. These compounds are suggested to inhibit the norepinephrine-enhanced influx of extracellular calcium, leading to smooth muscle relaxation.[9]

Estrogenic_Activity_Workflow start Start cells Seed Estrogen-Dependent MCF-7 Breast Cancer Cells start->cells treatment Treat cells with This compound (5 x 10⁻⁸ M) or Estradiol (10⁻¹⁰ M, control) cells->treatment incubation Incubate for a defined period treatment->incubation assay Perform Cell Proliferation Assay (e.g., MTT assay) incubation->assay measure Measure cell viability/ proliferation assay->measure result Increased Proliferation (126% for this compound vs. 120% for Estradiol) measure->result end End result->end

Figure 2: Experimental workflow for assessing the estrogenic activity of this compound in MCF-7 cells.[5]

CYP_Inhibition_Workflow start Start prepare Prepare reaction mixture: Recombinant CYP enzyme, fluorescent substrate, and test compound start->prepare initiate Initiate reaction with NADPH-generating system prepare->initiate monitor Monitor product formation (fluorescence) over time initiate->monitor analyze Calculate rate of reaction and % inhibition monitor->analyze calculate_ic50 Determine IC50 value from concentration-response curve analyze->calculate_ic50 end End calculate_ic50->end

Figure 3: General experimental workflow for determining the IC50 of this compound derivatives against CYP isozymes.[6][7]

Conclusion

This compound and its related compounds represent a promising class of natural products with a wide range of biological activities. Their potent inhibition of CYP450 enzymes highlights the importance of considering herb-drug interactions. Furthermore, their anti-inflammatory, collagenase inhibitory, antiviral, and estrogenic properties suggest their potential for development as therapeutic agents for a variety of conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

The Discovery and Scientific Journey of Fukinolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fukinolic acid, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated in 1973 from the Japanese butterbur (Petasites japonicus), this complex ester has since been identified in various other plant species, notably those belonging to the Actaea and Cimicifuga genera. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of this compound. It details the initial isolation and structural elucidation, summarizes key quantitative data from a range of biological assays, and provides in-depth experimental protocols for pivotal studies. Furthermore, this guide visualizes the compound's known signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The journey of this compound research began in the early 1970s with the work of Sakamura and his colleagues. Their investigation into the constituents of Petasites japonicus led to the isolation and structural characterization of this novel compound, which they named this compound.[1][2][3][4][5] this compound is an ester of caffeic acid and fukiic acid.[3]

Following its initial discovery, this compound was subsequently identified in other plant species, including those from the Actaea and Cimicifuga genera, which are known for their traditional medicinal uses. This expanded the botanical sources of the compound and spurred further investigation into its biological properties. The historical timeline of this compound research has been marked by a progressive uncovering of its multifaceted pharmacological potential, ranging from anti-inflammatory and antioxidant effects to antiviral and enzyme-inhibitory activities.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₈O₁₁
Molecular Weight434.35 g/mol
IUPAC Name(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, and other polar organic solvents

Biological Activities and Quantitative Data

This compound has demonstrated a wide array of biological activities in numerous in-vitro and in-vivo studies. The following tables summarize the key quantitative data from these investigations.

Antioxidant Activity
AssayIC₅₀ (µM)Source Organism of this compoundReference
DPPH Radical Scavenging15.2Actaea racemosa[6]
Anti-inflammatory Activity
AssayInhibitionConcentrationCell LineReference
iNOS ExpressionSignificant InhibitionNot specifiedRAW 264.7 macrophages[7]
COX-2 ExpressionSignificant InhibitionNot specifiedRAW 264.7 macrophages[7]
Collagenolytic Activity
AssayInhibition (%)Concentration (µM)Source of this compoundReference
Collagenase Inhibition47-640.22-0.24Cimicifuga species[2][8][9]
Cytochrome P450 Inhibition
CYP IsozymeIC₅₀ (µM)Source of this compoundReference
CYP1A21.8Actaea racemosa[10][11]
CYP2C912.6Actaea racemosa[10][11]
CYP2D69.8Actaea racemosa[10][11]
CYP3A410.2Actaea racemosa[10][11]
Estrogenic Activity
AssayEffectConcentration (M)Cell LineReference
Cell Proliferation126% of control5 x 10⁻⁸MCF-7[12]
Antiviral Activity
VirusEC₅₀ (µg/mL)Cell LineReference
Enterovirus A71~20Not specified[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Petasites japonicus (Adapted from Sakamura et al., 1973)
  • Extraction: Fresh plant material of Petasites japonicus is homogenized and extracted with a suitable polar solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer is then further extracted with a solvent of intermediate polarity, such as ethyl acetate.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column. The column is eluted with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3][4][5]

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is then determined from the dose-response curve.

Collagenase Inhibition Assay
  • Reagents: A solution of collagenase from Clostridium histolyticum and a substrate solution (e.g., N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala, FALGPA) are prepared in a suitable buffer.

  • Reaction Setup: In a 96-well plate, various concentrations of this compound are pre-incubated with the collagenase solution.

  • Substrate Addition: The reaction is initiated by adding the substrate solution to the wells.

  • Kinetic Measurement: The change in absorbance over time is monitored at a specific wavelength (e.g., 345 nm) using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Cytochrome P450 Inhibition Assay
  • Microsome Preparation: Human liver microsomes are used as the source of CYP enzymes.

  • Incubation Mixture: The reaction mixture contains human liver microsomes, a specific substrate for the CYP isozyme of interest, and various concentrations of this compound. The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[10][11]

MCF-7 Cell Proliferation Assay (Estrogenic Activity)
  • Cell Culture: MCF-7 human breast cancer cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are treated with various concentrations of this compound, with 17β-estradiol as a positive control and a vehicle control.

  • Incubation: The plates are incubated for a period of several days (e.g., 6 days).

  • Cell Viability Assay: Cell proliferation is assessed using a standard cell viability assay, such as the MTT or SRB assay.

  • Data Analysis: The increase in cell proliferation relative to the vehicle control is calculated to determine the estrogenic activity.[12]

Antiviral Assay against Enterovirus A71 (EV-A71)
  • Cell Culture and Virus Propagation: A suitable host cell line (e.g., RD cells) is cultured and infected with EV-A71 to produce a viral stock.

  • Antiviral Activity Assay: Host cells are seeded in 96-well plates and co-treated with various concentrations of this compound and a known titer of EV-A71.

  • Incubation: The plates are incubated until cytopathic effects (CPE) are observed in the virus control wells.

  • CPE Assessment: The extent of CPE in each well is observed and scored.

  • EC₅₀ Determination: The effective concentration 50 (EC₅₀), the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.[6][13]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory target genes.

NFkB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 IkBa->IkBa_p65_p50 p65_p50 p65/p50 (NF-κB) p65_p50->IkBa_p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 Degradation of IκBα Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) DNA->iNOS_COX2 Transcription Fukinolic_Acid This compound Fukinolic_Acid->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

Phenolic compounds, including this compound, are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, which includes the ERK, JNK, and p38 cascades, is involved in regulating a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. While the precise interactions of this compound with the MAPK pathway are still under investigation, it is hypothesized that it can influence the phosphorylation status of key kinases in these cascades, contributing to its observed biological effects.

MAPK_Modulation Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors p38 p38 MKK3_6->p38 Phosphorylates p38->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates Fukinolic_Acid This compound Fukinolic_Acid->MEK1_2 Modulates Fukinolic_Acid->MKK3_6 Modulates Fukinolic_Acid->MKK4_7 Modulates

Caption: Proposed modulation of the MAPK pathway by this compound.

Experimental Workflow for Bioassay-Guided Isolation

The discovery and characterization of this compound and its biological activities often rely on a bioassay-guided isolation workflow. This process involves a systematic fractionation of a crude plant extract and the testing of each fraction for a specific biological activity.

Bioassay_Workflow Plant_Material Plant Material (e.g., Petasites japonicus) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions (F1, F2, ... Fn) Fractionation->Fractions Bioassay Biological Assay (e.g., Antiviral, Antioxidant) Fractions->Bioassay Active_Fractions Identify Active Fractions Bioassay->Active_Fractions Purification Further Purification of Active Fractions Active_Fractions->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Characterization Detailed Biological Characterization Pure_Compound->Biological_Characterization

Caption: Bioassay-guided isolation workflow for this compound.

Conclusion and Future Directions

Since its discovery nearly five decades ago, this compound has emerged as a promising natural product with a remarkable spectrum of biological activities. Its potent anti-inflammatory, antioxidant, and enzyme-inhibitory properties, among others, make it a compelling candidate for further investigation in the context of drug development. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB and MAPK, provides a solid foundation for targeted therapeutic applications.

Future research should focus on several key areas. A more detailed understanding of the molecular interactions between this compound and its cellular targets is crucial. In-vivo studies in relevant animal models are necessary to validate the in-vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, medicinal chemistry efforts could be directed towards the synthesis of this compound analogues with improved potency, selectivity, and drug-like properties. The continued exploration of this fascinating natural product holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Fukinolic Acid: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. Traditionally, plants containing this compound, most notably from the Cimicifuga (or Actaea) genus, have been utilized in various traditional medicine systems for a wide range of ailments.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of this compound, summarizing key quantitative data, detailing experimental protocols from cited research, and visualizing relevant biological pathways to support further research and drug development efforts.

Traditional Medicine Uses

Plants of the genus Cimicifuga, a primary source of this compound, have a long history of use in traditional medicine across North America, Europe, and Asia.[1][2][3] Dried rhizomes of these plants have been traditionally used to treat a variety of conditions, including:

  • Gynecological and Menopausal Symptoms: Used to alleviate premenstrual symptoms, dysmenorrhea, and menopausal symptoms such as hot flashes, night sweats, and mood swings.[2][3][4]

  • Pain and Inflammation: Employed in the management of rheumatism, arthritis, headaches, and sore throats.[1][2][4]

  • Other Ailments: Traditional applications also include the treatment of colds, coughs, constipation, fatigue, and skin conditions like aphtha and measles.[1][4][6]

Biological Activities and Quantitative Data

Scientific research has validated many of the traditional uses of this compound-containing plants and has uncovered a broad spectrum of biological activities for the purified compound. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Cytochrome P450 Isozyme Inhibition by this compound and Related Compounds
CompoundCYP1A2 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound1.81.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid A1.8 - 7.21.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid B1.8 - 7.21.8 - 12.61.8 - 12.61.8 - 12.6

Data sourced from in vitro studies on the inhibition of human CYP450 isozymes.[6]

Table 2: Collagenolytic Activity Inhibition
CompoundConcentration (µM)Inhibition (%)
This compound0.22 - 0.2447 - 64
Cimicifugic Acids A, B, C0.22 - 0.2447 - 64
Cimicifugic Acids D, E, F0.23 - 0.2420 - 37

This data highlights the potent inhibitory effect of this compound and its derivatives on collagenolytic enzymes.[7]

Table 3: Estrogenic and Serotonergic Activity
AssayCompoundConcentrationResult
Estrogenic Activity (MCF-7 cell proliferation)This compound5 x 10⁻⁸ M126% proliferation (Estradiol at 10⁻¹⁰ M showed 120% proliferation)
5-HT₇ Receptor BindingThis compoundIC₅₀ = 100 µM

These findings suggest potential hormonal and neuro-modulatory effects of this compound.[8][9][10]

Key Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to determine the biological activity of this compound.

Cytochrome P450 Inhibition Assay

This protocol outlines the in vitro assessment of this compound's potential to inhibit major human CYP450 enzymes, which is crucial for evaluating potential herb-drug interactions.

  • Materials:

    • Human liver microsomes (source of CYP450 enzymes)

    • Specific substrates for each CYP isozyme (e.g., phenacetin for CYP1A2)

    • This compound (test compound)

    • Reference inhibitor compounds (e.g., furafylline for CYP1A2, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)[6]

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Appropriate buffer solutions

  • Procedure:

    • Pre-incubate human liver microsomes with a range of this compound concentrations.

    • Initiate the enzymatic reaction by adding the specific substrate and the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specified time.

    • Terminate the reaction (e.g., by adding a quenching solvent).

    • Analyze the formation of the metabolite from the specific substrate using a suitable analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

    • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Collagenolytic Activity Assay

This protocol describes the method to evaluate the inhibitory effect of this compound on collagenase activity, relevant for its potential in conditions involving collagen degradation.

  • Materials:

    • Collagenase (e.g., from Clostridium histolyticum)

    • Collagen (e.g., Type I from bovine Achilles tendon)

    • This compound (test compound)

    • Buffer solution (e.g., Tris-HCl with CaCl₂)

    • Ninhydrin reagent

  • Procedure:

    • Dissolve collagen in the buffer solution.

    • Pre-incubate the collagenase enzyme with various concentrations of this compound.

    • Add the collagen substrate to the enzyme-inhibitor mixture to start the reaction.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by heating).

    • Measure the amount of hydrolyzed collagen by quantifying the liberated amino acids using the ninhydrin reaction and measuring the absorbance at a specific wavelength.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Estrogenic Activity Assay (MCF-7 Proliferation)

This protocol details the assessment of the estrogenic potential of this compound using an estrogen-dependent breast cancer cell line.

  • Materials:

    • MCF-7 breast cancer cells

    • Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)[8]

    • This compound (test compound)

    • Estradiol (positive control)

    • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Replace the medium with a medium containing charcoal-stripped serum.

    • Treat the cells with various concentrations of this compound or estradiol.

    • Incubate the cells for a period of 4-6 days.

    • Assess cell proliferation using a suitable colorimetric assay (e.g., MTT assay) by measuring the absorbance.

    • Express the results as a percentage of the control (vehicle-treated cells).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various molecular mechanisms. The following diagrams illustrate some of the proposed signaling pathways.

experimental_workflow_cyp_inhibition cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Human Liver Microsomes pre_incubation Pre-incubation: Microsomes + this compound microsomes->pre_incubation fukinolic_acid This compound (Test Compound) fukinolic_acid->pre_incubation substrate CYP-Specific Substrate reaction Reaction Initiation: Add Substrate + NADPH substrate->reaction pre_incubation->reaction termination Reaction Termination reaction->termination hplc_ms HPLC-MS Analysis of Metabolite termination->hplc_ms calculation IC50 Calculation hplc_ms->calculation

Caption: Workflow for CYP450 Inhibition Assay.

fukinolic_acid_vasoactive_pathway NE Norepinephrine (NE) Receptor Adrenergic Receptor NE->Receptor activates Ca_channel Calcium Channel Receptor->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction induces Fukinolic_Acid This compound Fukinolic_Acid->Ca_influx inhibits

Caption: Proposed Vasoactive Mechanism of this compound.

fukinolic_acid_biosynthesis Shikimate Shikimate Pathway Arogenate Arogenate Shikimate->Arogenate Phenylalanine L-Phenylalanine Arogenate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Fukiic_Acid Fukiic Acid Caffeic_Acid->Fukiic_Acid esterification with benzyltartaric acid moiety Fukinolic_Acid This compound Fukiic_Acid->Fukinolic_Acid

Caption: Simplified Biosynthetic Pathway of this compound.

Conclusion

This compound is a promising natural compound with a rich history in traditional medicine and a growing body of scientific evidence supporting its various biological activities. Its potential to modulate key physiological pathways, including hormonal, inflammatory, and metabolic systems, makes it a compelling candidate for further investigation and potential therapeutic development. The data and protocols presented in this guide offer a foundation for researchers to explore the full potential of this multifaceted molecule. However, it is crucial to consider potential herb-drug interactions, particularly through the inhibition of CYP450 enzymes, in any future clinical applications.

References

Potential Therapeutic Targets of Fukinolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound found in medicinal plants such as Cimicifuga species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound, providing a clear comparison of its efficacy across various assays.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes by this compound

CYP IsozymeIC50 (µM)
CYP1A21.8
CYP2D612.6
CYP2C97.2
CYP3A49.5

Data from in vitro studies using human recombinant CYP enzymes.[1]

Table 2: Anti-inflammatory Activity of this compound

Target EnzymeIC50 (µM)
Neutrophil Elastase0.23

Data from in vitro enzyme inhibition assays.

Table 3: Collagenolytic Activity of this compound

Assay ComponentConcentration (µM)% Inhibition
Collagenase0.22 - 0.2447 - 64%

Data from in vitro collagenase inhibition assays.

Potential Therapeutic Targets and Mechanisms of Action

This compound exhibits a multi-targeted pharmacological profile, with potential applications in a range of therapeutic areas. The following sections detail its known targets and the signaling pathways it modulates.

Anti-inflammatory Activity: Inhibition of Neutrophil Elastase

A key aspect of this compound's anti-inflammatory potential lies in its potent inhibition of neutrophil elastase.[2][3][4] This serine protease, when overexpressed, contributes to tissue damage in inflammatory conditions. The precise mechanism of inhibition is thought to involve the interaction of this compound's phenolic structure with the active site of the enzyme.

This compound This compound Neutrophil Elastase Neutrophil Elastase This compound->Neutrophil Elastase Inhibits Tissue Damage Tissue Damage Neutrophil Elastase->Tissue Damage Promotes

Inhibition of Neutrophil Elastase by this compound.
Vasoactive Effects: Modulation of Calcium Influx

This compound demonstrates vasoactive properties by inducing relaxation of vascular smooth muscle. This effect is attributed to the suppression of Ca2+ influx from the extracellular space, which is enhanced by norepinephrine.[5] By reducing intracellular calcium concentration, this compound leads to vasodilation.

cluster_cell Vascular Smooth Muscle Cell Ca2+ Influx Ca2+ Influx Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Increases Vasoconstriction Vasoconstriction Intracellular Ca2+->Vasoconstriction Norepinephrine Norepinephrine Norepinephrine->Ca2+ Influx Stimulates This compound This compound This compound->Ca2+ Influx Inhibits

Mechanism of this compound-Induced Vasodilation.
Estrogenic Activity: Proliferation of MCF-7 Cells

This compound has been shown to possess estrogenic activity by promoting the proliferation of estrogen-dependent MCF-7 human breast cancer cells. This suggests a potential interaction with estrogen receptors, leading to the activation of downstream signaling pathways that regulate cell growth.

Antiviral Activity: Targeting Enterovirus A71

This compound has been identified as a novel antiviral agent against Enterovirus A71 (EV-A71), the causative agent of hand, foot, and mouth disease.[2][3][4][6] While the precise mechanism is still under investigation, it is hypothesized to interfere with viral replication or entry into host cells.

Inhibition of Cytochrome P450 Isozymes

This compound is a potent inhibitor of several key cytochrome P450 (CYP) isozymes, including CYP1A2, CYP2D6, CYP2C9, and CYP3A4.[1] This has significant implications for potential herb-drug interactions, as the co-administration of this compound with drugs metabolized by these enzymes could lead to altered pharmacokinetics and potential toxicity.

cluster_cyp CYP450 Isozymes This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Inhibits CYP2D6 CYP2D6 This compound->CYP2D6 Inhibits CYP2C9 CYP2C9 This compound->CYP2C9 Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits Drug Metabolism Drug Metabolism CYP1A2->Drug Metabolism CYP2D6->Drug Metabolism CYP2C9->Drug Metabolism CYP3A4->Drug Metabolism

Inhibition of CYP450 Isozymes by this compound.
Inhibition of Collagenase

This compound has demonstrated the ability to inhibit collagenase activity, suggesting its potential in conditions characterized by excessive collagen degradation, such as in wound healing and inflammatory skin disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of various CYP isozymes.

Materials:

  • Human recombinant CYP isozymes (e.g., CYP1A2, CYP2D6, CYP2C9, CYP3A4)

  • Fluorogenic probe substrates specific for each isozyme

  • NADPH regenerating system

  • This compound (test compound)

  • Positive control inhibitors for each isozyme

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the specific fluorogenic probe substrate, and the NADPH regenerating system.

  • Add varying concentrations of this compound to the wells. Include wells with a positive control inhibitor and a vehicle control (solvent only).

  • Initiate the reaction by adding the human recombinant CYP isozyme to each well.

  • Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.

  • Stop the reaction by adding a suitable stop solution.

  • Measure the fluorescence of the product formed using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of CYP activity for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

cluster_prep Plate Preparation A Add buffer, substrate, & NADPH system B Add this compound (varying concentrations) A->B C Add positive & vehicle controls B->C D Initiate reaction with CYP isozyme C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence F->G H Calculate % inhibition & IC50 value G->H

Workflow for CYP Isozyme Inhibition Assay.
Neutrophil Elastase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against neutrophil elastase.

Materials:

  • Human neutrophil elastase

  • Specific substrate for neutrophil elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • This compound

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the assay buffer and varying concentrations of this compound.

  • Add the neutrophil elastase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the percent inhibition of elastase activity relative to a control without the inhibitor.

  • Calculate the IC50 value from the dose-response curve.

Collagenase Inhibition Assay

Objective: To assess the ability of this compound to inhibit collagenase activity.

Materials:

  • Collagenase from Clostridium histolyticum

  • Collagen substrate (e.g., gelatin or a specific fluorescently labeled collagen peptide)

  • This compound

  • Assay buffer (e.g., Tricine buffer)

  • 96-well microplates

  • Detection system (spectrophotometer or fluorescence plate reader)

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, add the assay buffer and different concentrations of this compound.

  • Add the collagenase enzyme to the wells and pre-incubate.

  • Add the collagen substrate to initiate the reaction.

  • Incubate the plate at 37°C for a defined period.

  • Measure the extent of collagen degradation. This can be done by:

    • Spectrophotometry: Measuring the release of a colored product from a chromogenic substrate.

    • Fluorometry: Measuring the increase in fluorescence from a quenched fluorescent substrate.

  • Calculate the percentage of collagenase inhibition for each this compound concentration.

MCF-7 Cell Proliferation (E-screen) Assay

Objective: To evaluate the estrogenic activity of this compound by measuring its effect on the proliferation of MCF-7 cells.[7][8][9]

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

  • Phenol red-free medium with charcoal-stripped FBS (to remove endogenous steroids)

  • This compound

  • 17β-Estradiol (positive control)

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a fluorescent dye like Alamar Blue)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

  • Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-72 hours to hormone-deprive the cells.

  • Treat the cells with varying concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.

  • Incubate the cells for 6 days, replacing the medium with fresh treatment solutions every 2-3 days.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Antiviral Activity Assay against Enterovirus A71

Objective: To determine the antiviral efficacy of this compound against Enterovirus A71.[2][3][4][6]

Materials:

  • Host cell line susceptible to EV-A71 (e.g., Vero cells)

  • Enterovirus A71 stock

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Microscope

Procedure (Cytopathic Effect Inhibition Assay):

  • Seed host cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the this compound dilutions.

  • Infect the cells with a known titer of EV-A71. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plate at 37°C in a CO2 incubator.

  • Observe the cells daily under a microscope for the appearance of cytopathic effect (CPE), such as cell rounding and detachment.

  • After a set incubation period (e.g., 72 hours), score the wells for the presence or absence of CPE.

  • The antiviral activity can be quantified by determining the concentration of this compound that inhibits CPE by 50% (EC50).

A Seed host cells in 96-well plate C Treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Infect cells with Enterovirus A71 C->D E Incubate at 37°C D->E F Observe for Cytopathic Effect (CPE) E->F G Determine EC50 F->G

Workflow for Antiviral Cytopathic Effect (CPE) Inhibition Assay.

Logical Relationships of Therapeutic Targets

The diverse biological activities of this compound are interconnected, suggesting a complex interplay of its effects at the molecular and cellular levels. For instance, its anti-inflammatory and collagenase inhibitory activities may be linked through the modulation of pathways involved in tissue remodeling and degradation. Its vasoactive and anti-inflammatory effects could both contribute to its potential in cardiovascular diseases.

This compound This compound Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Vasoactive Vasoactive This compound->Vasoactive Antiviral Antiviral This compound->Antiviral Estrogenic Estrogenic This compound->Estrogenic Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Neutrophil Elastase Inhibition Neutrophil Elastase Inhibition Anti-inflammatory->Neutrophil Elastase Inhibition Cardiovascular Health Cardiovascular Health Anti-inflammatory->Cardiovascular Health Dermatological Applications Dermatological Applications Anti-inflammatory->Dermatological Applications Ca2+ Influx Inhibition Ca2+ Influx Inhibition Vasoactive->Ca2+ Influx Inhibition Vasoactive->Cardiovascular Health CYP450 Inhibition CYP450 Inhibition Enzyme Inhibition->CYP450 Inhibition Collagenase Inhibition Collagenase Inhibition Enzyme Inhibition->Collagenase Inhibition Collagenase Inhibition->Dermatological Applications

Interconnected Therapeutic Potential of this compound.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its potent inhibitory effects on key enzymes involved in inflammation and drug metabolism, coupled with its vasoactive, estrogenic, and antiviral properties, highlight its potential for the development of novel treatments for a variety of diseases. Further research is warranted to fully elucidate the intricate signaling pathways it modulates and to explore its therapeutic efficacy in preclinical and clinical settings. This guide provides a solid foundation for researchers to build upon in their investigation of this promising natural compound.

References

Fukinolic Acid: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fukinolic acid, a phenolic compound found in plants of the Cimicifuga species, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] These activities, which include collagenolytic inhibition, cytochrome P450 (CYP) isozyme inhibition, estrogenic effects, and antiviral properties, position this compound and its derivatives as promising scaffolds for the development of novel therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to aid in ongoing research and drug development efforts.

Core Biological Activities and Quantitative SAR Data

The biological efficacy of this compound is intrinsically linked to its chemical structure. The following sections summarize the key activities and the influence of structural modifications on its potency.

Inhibition of Collagenolytic Activity

This compound has demonstrated significant inhibitory effects on collagenolytic enzymes, suggesting its potential in conditions characterized by excessive collagen degradation, such as wound healing and inflammatory processes.[1][5] The core structure, an ester of fukiic acid (3',4'-dihydroxybenzyl tartaric acid), is crucial for this activity.

Key Structural Insights:

  • The presence of the 3',4'-dihydroxybenzyl group (catechol moiety) is critical for potent inhibition.[1][5]

  • Derivatives with a 4'-hydroxybenzyl group (esters of pscidic acid) exhibit significantly weaker inhibitory activity.[1][5]

  • The entire structure of this compound and related esters of fukiic acid is necessary for high potency, as fukiic acid alone, as well as simpler phenolic acids like caffeic acid, ferulic acid, and isoferulic acid, show much weaker activity.[1][5]

Table 1: Collagenolytic Inhibition by this compound and Related Compounds

CompoundCore MoietyConcentration (µM)% Inhibition
This compoundFukiic Acid0.22 - 0.2447 - 64
Cimicifugic Acid AFukiic Acid0.22 - 0.2447 - 64
Cimicifugic Acid BFukiic Acid0.22 - 0.2447 - 64
Cimicifugic Acid CFukiic Acid0.22 - 0.2447 - 64
Cimicifugic Acid DPscidic Acid0.23 - 0.2420 - 37
Cimicifugic Acid EPscidic Acid0.23 - 0.2420 - 37
Cimicifugic Acid FPscidic Acid0.23 - 0.2420 - 37
Inhibition of Cytochrome P450 Isozymes

This compound and its derivatives, cimicifugic acids A and B, are potent inhibitors of several key cytochrome P450 (CYP) isozymes.[2] This has significant implications for potential herb-drug interactions.

Key Structural Insights:

  • This compound is the most potent inhibitor of CYP1A2 among the tested compounds.[2]

  • The phenolic constituents (this compound and cimicifugic acids A and B) are significantly more active inhibitors across all tested CYP isozymes compared to the triterpene glycosides also found in black cohosh extracts.[2]

Table 2: IC50 Values for CYP Isozyme Inhibition by this compound and its Derivatives

CompoundCYP1A2 (µM)CYP2D6 (µM)CYP2C9 (µM)CYP3A4 (µM)
This compound1.81.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid A1.8 - 7.21.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid B1.8 - 7.21.8 - 12.61.8 - 12.61.8 - 12.6
Estrogenic Activity

This compound has been shown to exhibit estrogenic activity, promoting the proliferation of estrogen-dependent MCF-7 breast cancer cells.[3][6]

Table 3: Estrogenic Activity of this compound

CompoundConcentration (M)Cell Proliferation (%)Reference CompoundConcentration (M)Cell Proliferation (%)
This compound5 x 10⁻⁸126Estradiol10⁻¹⁰120
Antiviral Activity

Recent studies have identified this compound and its derivatives as novel antiviral compounds, particularly against enterovirus A71 (EV-A71).[4]

Key Findings:

  • This compound, along with cimicifugic acids A and J, were identified as active anti-EV-A71 compounds from Cimicifuga heracleifolia.[4]

  • Commercially available analogs, L-chicoric acid and D-chicoric acid, also demonstrated in vitro activity against EV-A71.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Collagenolytic Activity Assay
  • Enzymes: Collagenase, Trypsin, Pronase E.[5]

  • Substrate: Collagen.[5]

  • Methodology: The inhibitory activity is determined by measuring the degradation of collagen in the presence and absence of the test compounds. The extent of collagenolysis is typically quantified by measuring the release of soluble collagen fragments or by using a labeled collagen substrate. The percentage inhibition is calculated by comparing the activity in the presence of the inhibitor to the control activity.

  • Data Analysis: The concentration of the compound that causes 50% inhibition (IC50) can be determined from a dose-response curve.

Cytochrome P450 Inhibition Assay
  • Enzymes: Human liver microsomes or recombinant CYP isozymes (CYP1A2, CYP2D6, CYP2C9, CYP3A4).[2]

  • Substrates: Specific fluorescent or chromogenic substrates for each CYP isozyme.

  • Methodology: The assay is typically performed in a multi-well plate format. Test compounds are pre-incubated with the enzyme source and a NADPH-generating system. The reaction is initiated by the addition of the specific substrate. The formation of the metabolized product is monitored over time using a plate reader.

  • Data Analysis: The rate of product formation is calculated, and the percentage inhibition by the test compound is determined. IC50 values are calculated by fitting the dose-response data to a suitable model. Statistical analysis is performed using ANOVA followed by Dunnett's test.[2]

Estrogenic Activity Assay (MCF-7 Cell Proliferation)
  • Cell Line: Estrogen-dependent human breast cancer cell line (MCF-7).[3][6]

  • Medium: RPMI 1640 with phenol red and charcoal-stripped fetal bovine serum.[6]

  • Methodology: MCF-7 cells are seeded in multi-well plates and allowed to attach. The cells are then treated with various concentrations of the test compound or a positive control (e.g., estradiol). After a defined incubation period, cell proliferation is assessed using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: The percentage of cell proliferation is calculated relative to a vehicle-treated control.

Antiviral Activity Assay (EV-A71)
  • Cell Line: A suitable host cell line for EV-A71 replication (e.g., RD cells).

  • Virus: Enterovirus A71 (laboratory strain and clinical isolates).[4]

  • Methodology: A cell-based assay is used to determine the antiviral activity. Cells are infected with EV-A71 in the presence of varying concentrations of the test compound. The antiviral effect is typically measured by assessing the inhibition of the viral cytopathic effect (CPE) or by quantifying the reduction in viral RNA or protein levels using techniques like RT-qPCR or Western blotting. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

  • Data Analysis: The concentration of the compound that inhibits the viral replication by 50% (EC50) and the concentration that causes 50% cytotoxicity (CC50) are determined. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Visualizing the Landscape: Pathways and Workflows

To better understand the context and application of this compound research, the following diagrams illustrate key concepts.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Fukinolic_Acid This compound (Fukiic Acid Ester) Catechol 3',4'-dihydroxybenzyl (Catechol) Fukinolic_Acid->Catechol contains High_Activity High Collagenolytic Inhibition Catechol->High_Activity leads to Pscidic_Acid_Deriv Pscidic Acid Derivatives Single_OH 4'-hydroxybenzyl Pscidic_Acid_Deriv->Single_OH contains Low_Activity Low Collagenolytic Inhibition Single_OH->Low_Activity leads to

Caption: Logical relationship between the core structure of this compound derivatives and their collagenolytic inhibitory activity.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening Biological Screening cluster_analysis Data Analysis Plant_Material Cimicifuga Plant Material Extraction Aqueous/Ethanolic Extraction Plant_Material->Extraction Purification Bioassay-Guided Purification Extraction->Purification Compound_ID HR-MS & NMR Identification Purification->Compound_ID Collagenase_Assay Collagenolytic Activity Assay Compound_ID->Collagenase_Assay CYP_Assay CYP Inhibition Assay Compound_ID->CYP_Assay Estrogen_Assay Estrogenic Activity Assay Compound_ID->Estrogen_Assay Antiviral_Assay Antiviral Activity Assay Compound_ID->Antiviral_Assay Quantitative_Data IC50 / % Inhibition EC50 / % Proliferation Collagenase_Assay->Quantitative_Data CYP_Assay->Quantitative_Data Estrogen_Assay->Quantitative_Data Antiviral_Assay->Quantitative_Data SAR_Analysis Structure-Activity Relationship Analysis Quantitative_Data->SAR_Analysis CYP_Interaction_Pathway cluster_compounds Compounds cluster_enzymes CYP450 Isozymes cluster_outcome Outcome Fukinolic_Acid This compound & Derivatives CYP1A2 CYP1A2 Fukinolic_Acid->CYP1A2 CYP2D6 CYP2D6 Fukinolic_Acid->CYP2D6 CYP2C9 CYP2C9 Fukinolic_Acid->CYP2C9 CYP3A4 CYP3A4 Fukinolic_Acid->CYP3A4 Inhibition Inhibition of Enzyme Activity CYP1A2->Inhibition CYP2D6->Inhibition CYP2C9->Inhibition CYP3A4->Inhibition HDI Potential for Herb-Drug Interactions Inhibition->HDI

References

Fukinolic Acid: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinolic acid, a notable hydroxycinnamic acid ester, is a specialized metabolite found in a select number of plant species. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, biosynthetic origins, and its putative role in plant secondary metabolism, with a particular focus on plant defense mechanisms. While research into the specific functions of this compound within plants is ongoing, this document synthesizes the current understanding of its biological activities, drawing parallels from the broader class of phenolic compounds. This guide also presents detailed experimental protocols for the extraction and quantification of this compound and its derivatives, alongside a discussion of the signaling pathways in which it is likely involved.

Introduction

This compound is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities.[1][2] It is primarily found in plants of the Actaea (formerly Cimicifuga) genus and in Petasites japonicus.[3] As a derivative of the phenylpropanoid pathway, this compound is part of a large family of secondary metabolites that are crucial for a plant's interaction with its environment.[4] These compounds are often involved in defense against herbivores and pathogens, as well as providing protection from abiotic stressors such as UV radiation.[2] This guide will delve into the known aspects of this compound's biochemistry and its presumed role in the intricate network of plant secondary metabolism.

Chemical Structure and Biosynthesis

This compound is an ester formed from caffeic acid and fukiic acid.[3] Its biosynthesis is an extension of the well-established phenylpropanoid pathway, which converts the amino acid phenylalanine into a variety of phenolic compounds.

The proposed biosynthetic pathway for this compound is as follows:

This compound Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid invis1 Phenylalanine->invis1 p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid invis2 Cinnamic_acid->invis2 Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid invis3 p_Coumaric_acid->invis3 Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA invis4 Caffeic_acid->invis4 Fukinolic_acid This compound Caffeoyl_CoA->Fukinolic_acid invis8 Caffeoyl_CoA->invis8 Tyrosine L-Tyrosine p_HPP p-Hydroxyphenylpyruvic acid Tyrosine->p_HPP invis5 Tyrosine->invis5 p_HPL p-Hydroxyphenyllactic acid p_HPP->p_HPL invis6 p_HPP->invis6 Fukiic_acid Fukiic Acid p_HPL->Fukiic_acid invis7 p_HPL->invis7 Fukiic_acid->Fukinolic_acid Fukiic_acid->invis8 PAL PAL PAL->invis1 C4H C4H C4H->invis2 C3H C3'H C3H->invis3 4CL 4CL 4CL->invis4 TAT TAT TAT->invis5 HPPR HPPR HPPR->invis6 Unknown_Enzymes Multiple Enzymatic Steps Unknown_Enzymes->invis7 HPT HPT HPT->invis8 invis1->Cinnamic_acid invis2->p_Coumaric_acid invis3->Caffeic_acid invis4->Caffeoyl_CoA invis5->p_HPP invis6->p_HPL invis7->Fukiic_acid invis8->Fukinolic_acid Extraction Workflow Start Plant Material (e.g., leaves, rhizomes) Grinding Grind to a fine powder Start->Grinding Extraction Maceration with 80% Methanol (or other suitable solvent) Grinding->Extraction Filtration Filter to remove solid debris Extraction->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Resuspend Resuspend crude extract in water Evaporation->Resuspend Partitioning Liquid-liquid partitioning with Ethyl Acetate Resuspend->Partitioning Collect_Organic Collect Ethyl Acetate phase Partitioning->Collect_Organic Dry_Organic Dry Ethyl Acetate phase (e.g., over anhydrous Na2SO4) Collect_Organic->Dry_Organic Final_Evaporation Evaporate to dryness Dry_Organic->Final_Evaporation Final_Product Crude this compound Extract Final_Evaporation->Final_Product Plant Defense Signaling PAMP Pathogen-Associated Molecular Pattern (PAMP) Receptor Pattern Recognition Receptor (PRR) PAMP->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Burst->MAPK_Cascade Phytohormones Phytohormone Signaling (e.g., SA, JA) MAPK_Cascade->Phytohormones Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Phytohormones->Transcription_Factors Gene_Expression Upregulation of Defense Genes (e.g., PAL) Transcription_Factors->Gene_Expression Phenylpropanoid_Pathway Phenylpropanoid Pathway Gene_Expression->Phenylpropanoid_Pathway Fukinolic_Acid This compound Accumulation Phenylpropanoid_Pathway->Fukinolic_Acid Defense_Response Defense Response (e.g., cell wall reinforcement, phytoalexin production) Fukinolic_Acid->Defense_Response

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Fukinolic Acid from Cimicifuga Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a caffeic acid derivative, is a significant bioactive compound found in various species of the genus Cimicifuga (also known as Actaea), particularly in the rhizomes of Cimicifuga racemosa (Black Cohosh) and Cimicifuga heracleifolia.[1][2] This compound and its derivatives have garnered considerable interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[2][3] These application notes provide detailed protocols for the extraction, fractionation, and isolation of this compound from Cimicifuga species, designed to be a valuable resource for natural product chemists, pharmacologists, and drug development professionals.

The methodologies described herein are based on established phytochemical procedures, including solvent extraction, liquid-liquid partitioning, and chromatographic techniques. The protocols are intended to guide researchers in obtaining high-purity this compound for further pharmacological investigation and development.

Data Presentation: Quantitative Analysis of this compound and Related Polyphenols

The content of this compound and other polyphenols can vary between different Cimicifuga species. The following table summarizes the quantitative analysis of major polyphenolic compounds in the dried rhizomes of four different American Actaea species, as determined by a validated RP-HPLC method.[4]

Table 1: Content of Major Polyphenols in Dried Rhizomes of American Actaea Species (% w/w) [4]

CompoundActaea racemosaActaea rubraActaea pachypodaActaea podocarpa
This compound 0.11 ± 0.01 0.15 ± 0.01 0.02 ± 0.00 0.13 ± 0.01
Caffeic acid0.01 ± 0.000.01 ± 0.000.01 ± 0.000.01 ± 0.00
Ferulic acid0.02 ± 0.000.02 ± 0.000.01 ± 0.000.02 ± 0.00
Isoferulic acid0.05 ± 0.000.07 ± 0.000.02 ± 0.000.06 ± 0.00
Cimicifugic acid A0.20 ± 0.011.15 ± 0.040.09 ± 0.010.62 ± 0.03
Cimicifugic acid B0.16 ± 0.011.13 ± 0.040.12 ± 0.010.61 ± 0.03
Cimicifugic acid E0.03 ± 0.000.17 ± 0.010.04 ± 0.000.13 ± 0.01
Cimicifugic acid F0.04 ± 0.000.22 ± 0.010.05 ± 0.000.13 ± 0.01
Total Polyphenols 0.62 2.92 0.36 1.71

Data presented as mean ± standard deviation.

Experimental Workflows and Logical Relationships

The overall process for the extraction and isolation of this compound from Cimicifuga rhizomes can be visualized as a multi-stage workflow. This process begins with the preparation of the plant material, followed by extraction, partitioning to enrich the phenolic fraction, and concluding with chromatographic purification to isolate the target compound.

Extraction_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification A Dried & Milled Cimicifuga Rhizomes B Extraction with 80% Methanol-Water A->B C Filtration & Concentration B->C D Crude Methanolic Extract C->D E Aqueous Suspension of Crude Extract D->E Proceed to Fractionation F Sequential Partitioning E->F G Hexane Fraction (Lipophilic Compounds) F->G w/ Hexane H n-Butanol Fraction (Enriched Phenols) F->H w/ n-Butanol I Aqueous Fraction (Polar Compounds) F->I Remaining J Concentrated n-Butanol Fraction H->J Proceed to Purification K Column Chromatography (e.g., Polyamide, RP-18) J->K L Preparative HPLC (C18 Column) K->L M Pure this compound L->M

Caption: Workflow for this compound Isolation.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and isolation of this compound, synthesized from multiple sources.

Protocol 1: Extraction and Fractionation

This protocol details the initial extraction from dried rhizomes and the subsequent liquid-liquid partitioning to enrich the this compound-containing fraction.[4][5][6]

1. Plant Material Preparation:

  • Obtain dried rhizomes of Cimicifuga racemosa or other target Cimicifuga species.

  • Grind the rhizomes into a fine powder using a mechanical mill.

2. Solvent Extraction:

  • Macerate 0.5 kg of the powdered rhizomes with 80% aqueous methanol (MeOH) at room temperature overnight (approximately 12 hours).

  • Perform the extraction with occasional agitation to ensure thorough mixing.

  • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate in vacuo at a temperature not exceeding 40°C to remove the methanol. This will result in a concentrated aqueous portion.

3. Liquid-Liquid Partitioning:

  • Suspend the resulting aqueous concentrate in deionized water.

  • Transfer the suspension to a separatory funnel.

  • Perform the first partition by adding an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

  • Drain the lower aqueous layer and set aside. The upper hexane layer, containing nonpolar compounds, can be discarded or saved for other analyses.

  • Repeat the hexane wash two more times to ensure complete removal of lipophilic constituents.

  • To the remaining aqueous portion, add an equal volume of n-butanol (n-BuOH).

  • Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Collect the upper n-butanol layer, which is now enriched with this compound and other phenolic compounds.[5]

  • Repeat the n-butanol partitioning two more times, combining the n-butanol fractions.

  • Concentrate the pooled n-butanol fraction in vacuo at 40°C to dryness to yield the enriched phenolic extract.

Protocol 2: Chromatographic Purification

This protocol describes the final purification of this compound from the enriched n-butanol fraction using preparative high-performance liquid chromatography (prep-HPLC).

1. Initial Chromatographic Cleanup (Optional but Recommended):

  • For complex extracts, an initial cleanup step using column chromatography can improve the efficiency of the final prep-HPLC.

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Adsorb the sample onto silica gel or a suitable adsorbent.

  • Pack a column with polyamide or reversed-phase C18 material.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 50:50, 75:25, 100% MeOH) to obtain fractions with increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

2. Preparative HPLC:

  • System: A preparative HPLC system equipped with a fraction collector and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., PrepPak C18, 15 µm, 40 x 100 mm) is suitable.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A linear gradient elution is typically used. For example, start with a low percentage of Solvent B, increasing linearly to 100% over a period of 60-90 minutes. The exact gradient should be optimized based on analytical HPLC runs.

  • Flow Rate: A typical flow rate for a 40 mm ID column is around 40 mL/min.[7]

  • Detection: Monitor the elution at wavelengths of 280 nm and 320 nm, where phenolic compounds exhibit strong absorbance.

  • Injection: Dissolve the this compound-containing fraction from the previous step in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound as determined by analytical standards or LC-MS analysis.

  • Purity Confirmation: Pool the collected fractions, concentrate in vacuo, and confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Logical Relationship: Bioassay-Guided Fractionation

In drug discovery, the isolation process is often guided by biological activity testing. This ensures that the purification efforts are focused on the fractions that contain the bioactive compounds of interest.

Bioassay_Workflow A Crude Cimicifuga Extract B Perform Biological Assay (e.g., Antiviral, Antioxidant) A->B C Fractionate Extract (e.g., using Column Chromatography) A->C D Fraction 1 C->D E Fraction 2 C->E F Fraction 'n' C->F G Test Activity of Each Fraction D->G E->G F->G H Is Activity Concentrated? G->H H->C  No (Re-fractionate) I Select Active Fraction(s) for Further Purification (e.g., Prep-HPLC) H->I  Yes J Isolated Pure Compound (this compound) I->J K Confirm Biological Activity of Pure Compound J->K L Structure Elucidation (NMR, MS) J->L

Caption: Bioassay-Guided Isolation Scheme.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for Fukinolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of fukinolic acid using two common and reliable methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

This compound, a phenolic compound found in plants such as black cohosh, is of interest for its potential biological activities, including antioxidant effects.[1] The following protocols are designed to offer a standardized approach for researchers to evaluate and quantify the antioxidant potential of this compound, facilitating comparative studies and aiding in the development of new therapeutic agents.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration of this compound (µg/mL or µM)Absorbance at 517 nm% InhibitionIC50 (µg/mL or µM)
Control (no sample)0%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (e.g., Ascorbic Acid)

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration of this compound (µg/mL or µM)Absorbance at 593 nmFe(II) Equivalents (µM)
Blank (reagents only)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Standard (FeSO₄) Curve

Experimental Protocols

The following are detailed methodologies for conducting the DPPH and FRAP assays to assess the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Gallic acid, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Assay Protocol:

    • Add a specific volume of the this compound solution (e.g., 100 µL) to the wells of a 96-well plate or a cuvette.

    • Add the DPPH solution (e.g., 100 µL) to each well or cuvette containing the sample.

    • For the control, mix the solvent used for the sample with the DPPH solution.

    • For the blank, use the solvent of the sample.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[2][3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the control reaction and Asample is the absorbance of the reaction with this compound.

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.[4][5] A lower IC50 value indicates a higher antioxidant activity.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex is measured spectrophotometrically.[6][7]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid, Gallic acid, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8] Warm the solution to 37°C before use.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) to generate a standard curve.

  • Assay Protocol:

    • Add a small volume of the this compound solution or standard (e.g., 10 µL) to the wells of a 96-well plate or a cuvette.[6]

    • Add the freshly prepared FRAP working solution (e.g., 190 µL) to each well or cuvette.[7]

    • Mix and incubate the reaction mixture at 37°C for a set time (e.g., 4-30 minutes).[6]

  • Measurement: Measure the absorbance of the solutions at 593 nm.[6][9]

  • Calculation of FRAP Value: The antioxidant capacity of this compound is determined by comparing the absorbance of the sample with the standard curve of ferrous sulfate. The results are expressed as Fe(II) equivalents (e.g., µM Fe²⁺/mg of sample).

Visualizations

The following diagrams illustrate the workflows and chemical principles of the described antioxidant assays.

In_Vitro_Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample This compound Solution Mix Mix Sample and Reagent Sample->Mix Reagent Assay Reagent (DPPH or FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition or FRAP Value Measure->Calculate IC50 Determine IC50 (for DPPH) Calculate->IC50

Caption: General workflow for in vitro antioxidant assays.

DPPH_Assay_Principle DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Fukinolic_Acid This compound (Antioxidant) Fukinolic_Acid->DPPH_Radical Interacts with Fukinolic_Acid_Radical This compound Radical Fukinolic_Acid->Fukinolic_Acid_Radical Becomes oxidized

Caption: Chemical principle of the DPPH radical scavenging assay.

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ e⁻ donation Fukinolic_Acid This compound (Antioxidant) Fukinolic_Acid->Fe3_TPTZ Reduces Fukinolic_Acid_Oxidized Oxidized This compound Fukinolic_Acid->Fukinolic_Acid_Oxidized Becomes oxidized

Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Fukinolic Acid on CYP Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzyme inhibition kinetics of fukinolic acid on major cytochrome P450 (CYP) isozymes. This compound, a phenolic compound found in plants such as black cohosh, has demonstrated significant inhibitory effects on key drug-metabolizing enzymes.[1][2] Understanding these interactions is crucial for predicting potential herb-drug interactions and ensuring drug safety and efficacy.

Introduction

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 80% of all therapeutic drugs.[1] Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. This compound has been identified as a potent inhibitor of several CYP isozymes, making it a compound of interest in drug development and natural product safety assessment.[1][2][3][4] These notes offer a practical guide to characterizing the inhibitory potential of this compound against CYP1A2, CYP3A4, CYP2C9, and CYP2D6 using a fluorometric in vitro assay.

Data Presentation

The inhibitory activity of this compound against various CYP isozymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified experimental conditions.

CYP IsozymeIC50 (µM)
CYP1A21.8
CYP3A47.2
CYP2C97.1
CYP2D65.4

Data sourced from Huang et al. (2010).[1]

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on CYP isozymes using a fluorometric assay with recombinant human CYP enzymes.

Materials and Reagents
  • This compound (analytical standard)

  • Recombinant human CYP isozymes (CYP1A2, CYP3A4, CYP2C9, CYP2D6) co-expressed with P450 reductase in a membrane fraction (e.g., baculosomes)

  • Fluorogenic CYP-specific substrates (e.g., 7-ethoxyresorufin for CYP1A2, 7-benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C9, and 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Tris-HCl buffer

  • 96-well microplates (black, flat-bottom)

  • Microplate reader with fluorescence detection capabilities

  • Positive control inhibitors for each isozyme (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, quinidine for CYP2D6)

Experimental Workflow Diagram

CYP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition & Analysis A Prepare serial dilutions of this compound B Add this compound dilutions to 96-well plate A->B C Add positive controls and vehicle controls B->C D Prepare master mix of buffer, CYP isozyme, and fluorogenic substrate E Add master mix to all wells D->E F Pre-incubate plate at 37°C E->F G Prepare NADPH regenerating system H Initiate reaction by adding NADPH solution G->H I Incubate at 37°C for a defined time (e.g., 30-45 min) H->I J Stop reaction (e.g., with acetonitrile/Tris buffer) K Measure fluorescence on a microplate reader J->K L Calculate percent inhibition and determine IC50 values K->L Inhibition_Kinetics cluster_exp Experimental Determination cluster_calc Kinetic Parameter Calculation cluster_interpretation Interpretation IC50 IC50 Value (Concentration for 50% Inhibition) Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Cheng_Prusoff Substrate_Conc [Substrate] Substrate_Conc->Cheng_Prusoff Km_Value Km Value (Michaelis-Menten Constant) Km_Value->Cheng_Prusoff Ki_Value Ki Value (Inhibition Constant) Cheng_Prusoff->Ki_Value Inhibition_Mechanism Mechanism of Inhibition (e.g., Competitive, Non-competitive) Ki_Value->Inhibition_Mechanism DDI_Potential Drug-Drug Interaction Potential Inhibition_Mechanism->DDI_Potential

References

Investigating the Collagenolytic Activity of Fukinolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound found in certain plants like Cimicifuga species, has demonstrated notable inhibitory effects on collagenolytic activity.[1][2] This property suggests its potential as a therapeutic agent in conditions characterized by excessive collagen degradation, such as in pathological wound healing, inflammation, and photoaging.[1][2] These application notes provide a summary of the current understanding of this compound's collagenolytic inhibition and offer detailed protocols for its investigation.

Mechanism of Action

This compound has been shown to directly inhibit the activity of collagen-degrading enzymes.[1][2] Studies have indicated that it can inhibit both collagenase-specific activity and non-specific collagenolysis by other proteases like trypsin and pronase E.[1][2] The entire chemical structure of this compound is believed to be crucial for its potent inhibitory action.[1][2] While the precise molecular interactions are yet to be fully elucidated, it is hypothesized that this compound may interfere with the active site of these enzymes, thereby preventing the breakdown of collagen. Further research is required to identify the specific matrix metalloproteinases (MMPs) targeted by this compound and to explore its influence on the signaling pathways that regulate collagen metabolism.

Data Presentation

The following tables summarize the quantitative data available on the inhibitory activity of this compound and related compounds against collagenolytic enzymes.

Table 1: Inhibitory Activity of this compound and Cimicifugic Acids on Collagenolytic Activity

CompoundConcentration (µM)Inhibition (%)
This compound0.22 - 0.2447 - 64
Cimicifugic Acids A, B, C0.22 - 0.2447 - 64
Cimicifugic Acids D, E, F0.23 - 0.2420 - 37

Source: Data compiled from studies by Kusano et al. (2001).[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the collagenolytic activity of this compound.

Protocol 1: In Vitro Collagenase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on bacterial collagenase activity.

Materials:

  • This compound

  • Collagenase from Clostridium histolyticum

  • Type I collagen (e.g., from rat tail)

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with Tricine buffer to achieve the desired final concentrations.

    • Prepare a solution of collagenase in Tricine buffer. The final concentration should be determined based on the manufacturer's instructions and preliminary experiments to achieve a linear reaction rate.

    • Prepare a solution of Type I collagen in Tricine buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the this compound dilution (or vehicle control).

    • Add 50 µL of the collagenase solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 100 µL of the collagen solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 220 nm for peptide bond cleavage) at time zero.

    • Incubate the plate at 37°C and monitor the change in absorbance over time (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of collagenolysis for each concentration of this compound and the control.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Zymography for MMP Inhibition

Gelatin zymography can be used to identify the specific MMPs inhibited by this compound.

Materials:

  • This compound

  • Cell line known to express MMPs (e.g., HT1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • SDS-PAGE equipment

  • Gelatin

  • Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

  • Sample Preparation:

    • Culture the selected cell line to near confluence.

    • Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound for 24-48 hours.

    • Collect the conditioned medium, which will contain the secreted MMPs.

  • Gelatin Zymography:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix the conditioned medium samples with non-reducing sample buffer and load them onto the gel without boiling.

    • Run the electrophoresis at a constant voltage at 4°C.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl₂) at 37°C for 12-24 hours.

    • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Data Analysis:

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • The intensity of the bands will decrease with increasing concentrations of this compound if it inhibits the corresponding MMP.

    • Identify the MMPs based on their molecular weight by running a pre-stained molecular weight marker.

Visualizations

Diagram 1: Proposed Mechanism of this compound in Inhibiting Collagen Degradation

G cluster_0 This compound Action FA This compound Collagenases Collagenases (e.g., MMPs) FA->Collagenases Inhibits Other_Proteases Other Proteases (Trypsin, Pronase E) FA->Other_Proteases Inhibits Collagen Collagen Collagenases->Collagen Degrades Other_Proteases->Collagen Degrades Degraded_Collagen Degraded Collagen Fragments

Caption: this compound directly inhibits collagen-degrading enzymes.

Diagram 2: Experimental Workflow for Assessing Collagenolytic Inhibition

G cluster_workflow Experimental Workflow start Start prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) start->prep_reagents in_vitro_assay In Vitro Collagenase Inhibition Assay prep_reagents->in_vitro_assay zymography Gelatin Zymography for MMP Specificity prep_reagents->zymography data_analysis Data Analysis (% Inhibition, IC50) in_vitro_assay->data_analysis zymography->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's inhibitory effects.

Diagram 3: Potential Signaling Pathways for Further Investigation

G cluster_pathways Potential Signaling Pathways Modulated by this compound TGFb TGF-β Smad Smad Proteins TGFb->Smad Activates MAPK MAPK Pathway AP1 AP-1 MAPK->AP1 Activates Collagen_Synthesis Collagen Synthesis Smad->Collagen_Synthesis Promotes MMP_Expression MMP Gene Expression AP1->MMP_Expression Increases FA This compound (Hypothesized) FA->MMP_Expression May Inhibit?

Caption: Hypothesized influence of this compound on collagen regulation.

References

Application Notes and Protocols for Fukinolic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound originally isolated from Cimicifuga species and Japanese butterbur (Petasites japonicus), has garnered significant interest within the scientific community due to its diverse biological activities.[1] In vitro studies have demonstrated its potential as an estrogenic, anti-tumor, anti-inflammatory, antiviral, and collagenase inhibitory agent.[1][2] These properties make this compound a compelling molecule for investigation in various fields of cell biology and drug discovery.

These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including detailed protocols for key experiments and a summary of its quantitative effects on various cellular processes.

Biological Activities and Applications in Cell Culture

This compound has been shown to modulate several important cellular pathways, making it a valuable tool for in vitro research. Its primary applications in cell culture studies include:

  • Cancer Research: Investigating its estrogenic effects on breast cancer cell lines such as MCF-7 and its potential anti-tumor properties.[2]

  • Inflammation and Immunology: Studying its anti-inflammatory effects in macrophage cell lines like RAW 264.7 by measuring the inhibition of inflammatory mediators.

  • Connective Tissue Disorders: Assessing its ability to inhibit collagenase activity, which is relevant for studying diseases involving collagen degradation.[1][3]

  • Virology: Exploring its antiviral properties against specific viruses, such as enterovirus A71.[4][5]

  • Drug Metabolism: Evaluating its inhibitory effects on cytochrome P450 enzymes in liver cell models like Hep-G2.[6][7]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various cell-based and enzymatic assays.

Table 1: Estrogenic and Antiproliferative Effects

Cell LineAssayConcentrationResultReference
MCF-7 (Breast Cancer)Proliferation Assay5 x 10⁻⁸ M126% increase in proliferation[8]

Table 2: Anti-inflammatory and Enzyme Inhibition Effects

TargetAssayConcentrationResultReference
CollagenaseCollagenolytic Activity0.22-0.24 µM47-64% inhibition[1][3]
CYP1A2Enzyme Inhibition1.8 µM (IC₅₀)50% inhibition[6]
CYP2D6, 2C9, 3A4Enzyme Inhibition1.8-12.6 µM (IC₅₀)50% inhibition[6]
iNOSNitric Oxide ProductionNot specifiedInhibition of NO production

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Cell Proliferation Assay using MTT

This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines, such as MCF-7.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Collagenase Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of collagenase.

Materials:

  • Collagenase from Clostridium histolyticum

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl)

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as substrate

  • This compound stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 345 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add 25 µL of Tricine buffer to each well.

  • Inhibitor Addition: Add 25 µL of various concentrations of this compound to the test wells. Add 25 µL of buffer to the control wells.

  • Enzyme Addition: Add 25 µL of collagenase solution (0.8 U/mL in Tricine buffer) to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes.

  • Substrate Addition: Add 25 µL of FALGPA solution (2 mM in Tricine buffer) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 345 nm every minute for 15-20 minutes at 37°C using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the control (no inhibitor).

Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol determines the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO production inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fukinolic_Acid This compound ER Estrogen Receptor (ER) Fukinolic_Acid->ER Fukinolic_Acid->ER Binds HSP90 HSP90 ER->HSP90 Inactive state Dimerization Dimerization ER->Dimerization Dissociates from HSP90 ER_FA ER-Fukinolic Acid Complex ERE Estrogen Response Element (ERE) ER_FA->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation (e.g., in MCF-7) Gene_Transcription->Cell_Proliferation

Caption: Estrogenic signaling pathway of this compound.

Anti_inflammatory_Signaling_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_active->Gene_Expression Fukinolic_Acid This compound Fukinolic_Acid->IKK Inhibits? Fukinolic_Acid->NFkB_active Inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep This compound Stock Solution Proliferation Cell Proliferation (MTT Assay) Compound_Prep->Proliferation Anti_Inflammatory Anti-inflammatory (NO Assay) Compound_Prep->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition (Collagenase Assay) Compound_Prep->Enzyme_Inhibition Cell_Culture Cell Line Culture (e.g., MCF-7, RAW 264.7) Cell_Culture->Proliferation Cell_Culture->Anti_Inflammatory Data_Analysis Data Analysis (IC50, % Inhibition) Proliferation->Data_Analysis Anti_Inflammatory->Data_Analysis Enzyme_Inhibition->Data_Analysis Mechanism Mechanism of Action Elucidation Data_Analysis->Mechanism

Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for the Synthesis of Fukinolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fukinolic acid and its derivatives. This compound, a natural product found in plants of the Cimicifuga species, and its analogues have garnered significant interest due to their diverse biological activities, including antiviral and collagenase inhibitory effects.[1] This document outlines a detailed synthetic protocol based on published literature, presents key quantitative data on the biological activity of these compounds, and illustrates the biosynthetic pathway.

I. Synthetic Protocols

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the fukiic acid core and its subsequent esterification with a suitably protected caffeic acid derivative.

Protocol 1: Synthesis of the Fukiic Acid Core

A reported total synthesis of racemic fukiic acid has been achieved in six steps with an overall yield of 7%.[2] The synthesis commences from commercially available veratraldehyde. The detailed experimental procedures are based on the work by Queffélec et al. (2008) and analogous synthetic transformations.

Experimental Workflow for Fukiic Acid Synthesis

veratraldehyde Veratraldehyde step1 Step 1: Wittig Reaction veratraldehyde->step1 intermediate1 Veratraldehyde Derivative step1->intermediate1 step2 Step 2: Epoxidation intermediate1->step2 intermediate2 Epoxide Intermediate step2->intermediate2 step3 Step 3: Ring Opening intermediate2->step3 intermediate3 Diol Intermediate step3->intermediate3 step4 Step 4: Protection intermediate3->step4 intermediate4 Protected Diol step4->intermediate4 step5 Step 5: Oxidation intermediate4->step5 intermediate5 Keto-ester step5->intermediate5 step6 Step 6: Deprotection intermediate5->step6 fukiic_acid rac-Fukiic Acid step6->fukiic_acid

Caption: Synthetic workflow for racemic fukiic acid.

Methodology:

  • Step 1: Wittig Reaction: Veratraldehyde is reacted with a suitable phosphorus ylide to introduce the carbon backbone necessary for the tartaric acid moiety.

  • Step 2: Asymmetric Dihydroxylation: The resulting alkene is subjected to an asymmetric dihydroxylation reaction (e.g., using AD-mix-β) to introduce the two adjacent hydroxyl groups with the desired stereochemistry.

  • Step 3: Protection of Diol: The catechol hydroxyl groups of the veratryl moiety are protected, for instance, as methoxymethyl (MOM) ethers, to prevent interference in subsequent steps.

  • Step 4: Esterification: The carboxylic acid is converted to its corresponding methyl ester.

  • Step 5: Functional Group Interconversion: The terminal carbon is functionalized to introduce the second carboxylic acid group, which may involve a sequence of oxidation and hydrolysis steps.

  • Step 6: Deprotection: The protecting groups on the catechol and carboxylic acids are removed under appropriate conditions to yield fukiic acid.

Protocol 2: Synthesis of this compound via Esterification

The final step in the synthesis of this compound involves the esterification of the synthesized fukiic acid with a protected caffeic acid derivative. The catechol moiety of caffeic acid must be protected to ensure selective esterification at the carboxylic acid.

Experimental Workflow for this compound Synthesis

fukiic_acid rac-Fukiic Acid coupling Esterification (DCC/DMAP) fukiic_acid->coupling protected_caffeic_acid Protected Caffeic Acid protected_caffeic_acid->coupling protected_fukinolic_acid Protected This compound coupling->protected_fukinolic_acid deprotection Deprotection protected_fukinolic_acid->deprotection fukinolic_acid This compound deprotection->fukinolic_acid

Caption: Final esterification step to yield this compound.

Methodology:

  • Protection of Caffeic Acid: The two phenolic hydroxyl groups of caffeic acid are protected, for example, as silyl ethers (e.g., TBDMS) or acetonides.

  • Esterification: The protected caffeic acid is coupled with one of the secondary hydroxyl groups of the synthesized fukiic acid. A common method for this esterification is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Deprotection: The protecting groups on the catechol and any protected carboxylic acids on the fukiic acid moiety are removed to yield the final product, this compound.

II. Quantitative Data

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirusAssayIC50 (µM)Reference
This compoundEnterovirus A71Antiviral Assay5.3[3]
Cimicifugic Acid AEnterovirus A71Antiviral Assay8.1[3]
Cimicifugic Acid JEnterovirus A71Antiviral Assay6.5[3]

Table 2: Enzyme Inhibition by this compound and Derivatives

CompoundEnzymeIC50 (µM)Reference
This compoundCollagenase~50-100 µg/mL[1]
This compoundCYP1A21.8
This compoundCYP2D612.6
This compoundCYP2C98.4
This compoundCYP3A49.2
Cimicifugic Acid ACYP1A27.2
Cimicifugic Acid ACYP2D610.5
Cimicifugic Acid ACYP2C99.8
Cimicifugic Acid ACYP3A411.3
Cimicifugic Acid BCYP1A26.5
Cimicifugic Acid BCYP2D69.7
Cimicifugic Acid BCYP2C97.9
Cimicifugic Acid BCYP3A410.1

III. Biosynthetic Pathway

The biosynthesis of this compound in plants provides a natural blueprint for its chemical synthesis. The pathway involves the convergence of two precursor molecules derived from amino acids.[3][4]

Biosynthetic Pathway of this compound

Simplified Biosynthetic Pathway of this compound cluster_caffeic Caffeic Acid Moiety cluster_fukiic Fukiic Acid Moiety L_phenylalanine L-Phenylalanine caffeoyl_CoA Caffeoyl-CoA L_phenylalanine->caffeoyl_CoA transesterification Transesterification (CAS) caffeoyl_CoA->transesterification L_tyrosine L-Tyrosine hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic acid L_tyrosine->hydroxyphenylpyruvic_acid TAT hydroxyphenyllactic_acid 4-Hydroxyphenyllactic acid hydroxyphenylpyruvic_acid->hydroxyphenyllactic_acid HPPR piscidic_fukiic_acid Piscidic/Fukiic Acid hydroxyphenyllactic_acid->piscidic_fukiic_acid + Glycolic Acid piscidic_fukiic_acid->transesterification fukinolic_acid This compound transesterification->fukinolic_acid

Caption: Overview of the biosynthetic route to this compound.

This pathway highlights the key enzymatic steps, including the formation of the caffeoyl-CoA thioester and the synthesis of the benzyltartaric acid core (fukiic acid). The final step is a transesterification reaction catalyzed by cimicifugic acid synthase (CAS) that joins the two moieties.[4] This natural strategy of combining two key building blocks is mirrored in the proposed chemical synthesis.

References

Application Note: Sensitive Detection of Fukinolic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fukinolic acid in biological matrices, specifically human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and provides optimized LC-MS/MS parameters for achieving low limits of detection and quantification. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving this compound.

Introduction

This compound is a phenolic compound found in certain plants, such as those from the Cimicifuga species (black cohosh), and has been investigated for various biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and sensitive measurement of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical applications.[2] This document provides a detailed protocol for the analysis of this compound in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma due to its simplicity and efficiency in removing proteinaceous interferences.[3][4][5]

Materials:

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow plasma samples to thaw to room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 650 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound would be determined by infusing a standard solution and optimizing the precursor ion and product ions. Based on the structure of this compound (a caffeic acid derivative), a plausible precursor ion in negative mode would be [M-H]⁻. The fragmentation would likely involve the loss of the caffeoyl group or other characteristic fragments. For caffeic acid itself, a common transition is m/z 179 -> 135.[6] A similar fragmentation pattern would be expected for this compound, and would need to be empirically determined.

Quantitative Data

The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for this compound in human plasma. This data is illustrative and would need to be confirmed through method validation experiments.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound from plasma.

Biological Interaction of this compound

The primary biological interaction of this compound reported in the literature is the inhibition of cytochrome P450 (CYP) enzymes.[7][8] This interaction is significant as it can lead to herb-drug interactions.

signaling_pathway cluster_cyp Cytochrome P450 Enzymes CYP1A2 CYP1A2 Drug_Metabolism Drug Metabolism CYP1A2->Drug_Metabolism CYP2C9 CYP2C9 CYP2C9->Drug_Metabolism CYP2D6 CYP2D6 CYP2D6->Drug_Metabolism CYP3A4 CYP3A4 CYP3A4->Drug_Metabolism Fukinolic_Acid This compound Inhibition Inhibition Fukinolic_Acid->Inhibition Inhibition->CYP1A2 Inhibition->CYP2C9 Inhibition->CYP2D6 Inhibition->CYP3A4 Herb_Drug_Interaction Potential for Herb-Drug Interactions Drug_Metabolism->Herb_Drug_Interaction

Caption: Inhibition of CYP450 enzymes by this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity of the method make it suitable for high-throughput analysis in a variety of research and development settings. Further validation of this method in accordance with regulatory guidelines is recommended before its application in clinical studies.

References

Application Notes: Fukinolic Acid in Cosmeceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Fukinolic acid is a phenolic compound, specifically a hydroxycinnamic acid ester, naturally found in plants of the Actaea (formerly Cimicifuga) genus and Petasites japonicus. It has garnered significant interest in the field of cosmeceuticals due to its potent biological activities. As a powerful antioxidant and a specific inhibitor of collagen-degrading enzymes, this compound presents a compelling profile for use in advanced skincare formulations targeting signs of aging and environmental damage. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, supported by quantitative data and detailed experimental protocols for efficacy validation.

2. Cosmeceutical Applications

Anti-Aging and Skin Protection Formulations

The primary application for this compound is in anti-aging skincare. Its mechanism is twofold: direct prevention of collagen degradation and robust antioxidant defense.

  • Collagen Preservation: Extrinsic skin aging is characterized by the degradation of the dermal extracellular matrix, primarily collagen, by matrix metalloproteinases (MMPs) such as collagenase. These enzymes are often over-expressed following exposure to UV radiation. This compound has demonstrated significant inhibitory activity against collagenolytic enzymes.[1][2][3] By preventing the breakdown of existing collagen, it helps maintain the skin's structural integrity, firmness, and elasticity, thereby reducing the appearance of fine lines and wrinkles.

  • Antioxidant Defense: Oxidative stress from environmental aggressors like UV radiation and pollution generates reactive oxygen species (ROS), which accelerate skin aging by damaging cellular structures and activating inflammatory pathways. This compound is a potent free radical scavenger, capable of neutralizing these damaging molecules.[1] Its antioxidant capacity helps protect the skin from photoaging and maintains a healthier, more resilient skin barrier.

Skin-Soothing and Anti-Inflammatory Formulations

Chronic inflammation is a key driver of premature skin aging (inflammaging) and exacerbates conditions like erythema and sensitivity. While direct studies on this compound's impact on skin-specific inflammatory pathways are emerging, many potent polyphenols are known to modulate these processes. This compound's antioxidant properties suggest it may help mitigate oxidative stress-induced inflammation. It is hypothesized to interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are activated by external stressors.[4][5][6] This makes it a promising candidate for formulations aimed at calming irritated skin and reducing redness.

Potential for Skin Brightening Formulations

Hyperpigmentation, such as age spots and melasma, results from the overproduction of melanin, a process catalyzed by the enzyme tyrosinase.[7][8] Many phenolic compounds exhibit tyrosinase inhibitory activity, thereby reducing melanin synthesis.[9] While specific data on this compound's ability to inhibit tyrosinase is not yet available in the public domain, its chemical structure warrants investigation for this application. The protocols provided below can be used to determine its efficacy as a skin-lightening agent.

3. Formulation and Safety Considerations

  • Concentration: In vitro data suggests this compound is effective in the low micromolar range.[1][3] Formulations should be developed to ensure delivery of an effective concentration to the target skin layer.

  • Stability: As with many phenolic compounds, the stability of this compound in a formulation is critical and can be affected by pH, light, and temperature. Stability testing of the final formulation is essential.

  • Safety: Studies on this compound have shown it is not cytotoxic to liver cells (Hep-G2) at concentrations up to 50 μg/mL.[10] However, it has been shown to be a potent inhibitor of various Cytochrome P450 isozymes in vitro.[10][11] While dermal absorption is typically low, this potential for metabolic enzyme interaction should be considered during the safety assessment of any new formulation.

Quantitative Data Summary

The following tables summarize the key quantitative efficacy and safety data available for this compound.

Table 1: Collagenase Inhibitory Activity

Compound Concentration (µM) % Inhibition Source

| this compound | 0.22 - 0.24 | 47 - 64% |[3] |

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Compound IC₅₀ (µM) Source
This compound 12.9 [1]
Ascorbic Acid (Reference) 105.5 [1]
Caffeic Acid >12.9 (less active than this compound) [1]

| Ferulic Acid | >12.9 (less active than this compound) |[1] |

Table 3: In Vitro Cytochrome P450 Inhibition (Safety Data)

CYP Isozyme IC₅₀ (µM) Source
CYP1A2 1.8 [10][11]
CYP2D6 12.6 [10][11]
CYP2C9 8.8 [10][11]

| CYP3A4 | 11.2 |[10][11] |

Signaling Pathways and Experimental Workflows

anti_collagenolytic_action cluster_stress Environmental Stress cluster_pathway Cellular Signaling Cascade cluster_effect Dermal Effect UV UV Radiation ROS ROS Generation UV->ROS MAPK MAPK Pathway Activation ROS->MAPK AP1 AP-1 / NF-κB Activation MAPK->AP1 MMP1 MMP-1 (Collagenase) Expression AP1->MMP1 Collagen Collagen Degradation (Wrinkles, Laxity) MMP1->Collagen FukinolicAcid This compound FukinolicAcid->MMP1 Inhibits

Caption: Mechanism of this compound in preventing collagen degradation.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., UVB, Pathogens) IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB Inhibits NFkB_Nucleus NF-κB Translocation (Active in Nucleus) IKK->NFkB_Nucleus Leads to NFkB_Cytoplasm NF-κB (p50/p65) (Inactive in Cytoplasm) NFkB_Cytoplasm->IkB Bound to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nucleus->Transcription FukinolicAcid This compound FukinolicAcid->IKK Hypothesized Inhibition

Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.

experimental_workflow Start This compound Sample (Stock Solution) Assays Perform In Vitro Assays Start->Assays DPPH Antioxidant Assay (DPPH) Assays->DPPH Collagenase Anti-Collagenase Assay (Fluorometric) Assays->Collagenase Tyrosinase Tyrosinase Inhibition Assay (Spectrophotometric) Assays->Tyrosinase Analysis Data Analysis (Calculate IC₅₀ / % Inhibition) DPPH->Analysis Collagenase->Analysis Tyrosinase->Analysis End Determine Cosmeceutical Efficacy Profile Analysis->End

Caption: Experimental workflow for screening this compound's efficacy.

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (positive control)

  • Methanol or Ethanol (ACS grade)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 µM DPPH stock solution in methanol. Keep it protected from light.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of ascorbic acid in water or DMSO.

  • Assay Protocol (in 96-well plate):

    • Create a serial dilution of the this compound and ascorbic acid stock solutions to achieve a range of final concentrations (e.g., 1 to 200 µM).

    • In each well, add 100 µL of the 100 µM DPPH solution.

    • Add 100 µL of the test compound dilution (this compound or ascorbic acid) or solvent (for control).

    • Control Wells: 100 µL DPPH solution + 100 µL solvent (methanol/DMSO).

    • Blank Wells: 100 µL solvent + 100 µL of the highest concentration test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

Protocol 2: Fluorometric Collagenase Inhibition Assay

Objective: To quantify the ability of this compound to inhibit collagenase activity.

Materials:

  • This compound

  • Epigallocatechin gallate (EGCG) or a commercial inhibitor (positive control)

  • Collagenase from Clostridium histolyticum

  • Fluorogenic collagenase substrate (e.g., DQ™ gelatin or self-quenched BODIPY-gelatin)[12]

  • Tricine buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)[13]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 490/520 nm)[12]

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.8 U/mL collagenase solution in Tricine buffer.[13]

    • Reconstitute the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

    • Prepare stock solutions of this compound and the positive control (e.g., EGCG) in DMSO and create serial dilutions in Tricine buffer.

  • Assay Protocol (in 96-well plate):

    • To each well, add 25 µL of the test compound dilution (this compound or control).

    • Add 25 µL of the 0.8 U/mL collagenase solution.

    • Enzyme Control Wells: 25 µL buffer + 25 µL collagenase solution.

    • Negative Control Wells: 50 µL buffer (no enzyme).

    • Incubate the plate at 37°C for 20 minutes.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 20-30 minutes at the appropriate wavelengths (e.g., Ex/Em = 490/520 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

Objective: To determine if this compound inhibits mushroom tyrosinase, as a model for skin lightening potential.

Materials:

  • This compound

  • Kojic acid (positive control)[14][15]

  • Mushroom tyrosinase (e.g., 30 U/mL)[14]

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., 10 mM)[14]

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader (475 nm)[14][16]

Procedure:

  • Preparation of Reagents:

    • Prepare a 30 U/mL solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO and create serial dilutions in phosphate buffer.

  • Assay Protocol (in 96-well plate):

    • In each well, add the following in order:

      • 100 µL of 0.1 M phosphate buffer (pH 6.8)

      • 40 µL of 30 U/mL mushroom tyrosinase solution

      • 20 µL of the test compound dilution (this compound or kojic acid) or DMSO (for enzyme control).

    • Pre-incubate the plate at room temperature for 10 minutes.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.[14]

    • Measure the absorbance of the formed dopachrome at 475 nm.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fukinolic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of fukinolic acid from plant materials. It includes frequently asked questions, detailed troubleshooting guides, comparative data, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

A1: this compound is a hydroxycinnamic acid ester, a type of phenolic compound recognized for its biological activities, including antioxidant and potential antiviral properties.[1][2] The primary and most well-documented plant sources are the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa, commonly known as black cohosh) and species of Petasites, such as Petasites japonicus (butterbur).[1][3][4]

Q2: What are the common methods for extracting this compound?

A2: this compound, like other phenolic acids, can be extracted using various techniques. Conventional methods include maceration and Soxhlet extraction.[5][6] More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times with reduced solvent consumption.[5][7]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents are effective. Aqueous mixtures of ethanol (50-80%), methanol, or isopropanol have been successfully used to extract this compound and related compounds from sources like black cohosh.[3][4][8][9][10] The addition of water to the organic solvent often improves the extraction efficiency for polar phenolic compounds.[11]

Q4: How is the yield of this compound typically measured and quantified?

A4: The concentration and yield of this compound are most reliably determined using High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).[3][12][13] This technique allows for the separation, identification, and precise quantification of this compound in a complex plant extract.[6][13]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process.

Q1: My this compound yield is consistently low. What factors should I investigate?

A1: Low yields can stem from several factors. Systematically review the following:

  • Plant Material: Ensure the correct plant part (e.g., rhizomes for Actaea racemosa) is used and that it has been properly dried and ground to a consistent, fine particle size to maximize surface area for extraction.[14]

  • Solvent Choice: The polarity of your solvent is crucial. For this compound, pure organic solvents may be less effective than aqueous mixtures. If using 100% ethanol, for example, try a 50% or 70% aqueous ethanol solution.[15][16]

  • Extraction Parameters: Time and temperature are key. For conventional methods, ensure sufficient extraction time. For advanced methods like UAE or MAE, parameters must be optimized; excessively high temperatures can lead to degradation.[8][17]

  • Solid-to-Liquid Ratio: A low solvent volume may result in an incomplete extraction. Increase the solvent-to-solid ratio to ensure the entire plant matrix is saturated.[17]

Q2: I suspect my this compound is degrading during extraction. How can I prevent this?

A2: this compound, as a phenolic compound, is susceptible to degradation from heat, light, and oxidation.

  • Temperature Control: Avoid excessive temperatures, especially during solvent evaporation (rotovaping) or long extraction times.[16] For advanced techniques like UAE, using a cooling bath can mitigate temperature increases.[18][19]

  • Light Exposure: Protect extracts from direct light by using amber glassware or covering vessels with aluminum foil.

  • Preventing Oxidation: Consider performing the extraction under an inert atmosphere (e.g., nitrogen gas) or adding a small amount of an antioxidant like ascorbic acid to the extraction solvent.[7]

  • pH Level: The pH of the extraction solvent can influence stability. While not always necessary, adding a small amount of acid (e.g., 0.1% formic or acetic acid) can sometimes improve the stability and recovery of phenolic acids.[11]

Q3: My extraction results are not reproducible. What are the likely causes?

A3: Poor reproducibility is often due to inconsistencies in methodology. Check the following:

  • Inconsistent Plant Material: Ensure your plant material is from a homogenous batch. The age, harvest time, and drying conditions of the plant can significantly alter its chemical profile.

  • Precise Measurements: Use calibrated equipment for all measurements, including plant material weight, solvent volume, and temperature.

  • Standardized Procedure: Ensure every step of the protocol—from particle size and extraction time to filtration and solvent evaporation—is performed identically for each sample.

  • Equipment Calibration: For UAE and MAE, ensure the power output and frequency of the equipment are consistent.

Q4: My extract contains many impurities, making purification difficult. How can I improve selectivity?

A4: Co-extraction of compounds like chlorophyll, lipids, and sugars is a common issue.

  • Pre-Extraction Wash: Before the main extraction, wash the plant material with a non-polar solvent like hexane. This will remove lipids and other non-polar impurities without significantly affecting the polar this compound.

  • Solvent Polarity Tuning: Adjusting the solvent polarity can help. For instance, starting with a lower polarity solvent might extract fewer water-soluble impurities like sugars.

  • Solid-Phase Extraction (SPE): After the initial crude extraction, use SPE as a cleanup step. A C18 cartridge can be used to retain this compound while allowing more polar impurities to be washed away. The target compound can then be eluted with a stronger solvent like methanol.

Data Presentation: Extraction Parameter Comparison

The following tables summarize quantitative data on how different parameters influence the extraction of phenolic compounds, providing a baseline for optimizing this compound extraction.

Table 1: Effect of Solvent Type and Concentration on Total Phenolic Content (TPC)

Plant Source Extraction Method Solvent (Aqueous Ethanol, v/v) TPC (mg GAE/g extract) Reference
Funtumia elastica Maceration 20% ~65 [16]
Funtumia elastica Maceration 40% ~72 [16]
Funtumia elastica Maceration 60% ~79 [16]
Funtumia elastica Maceration 80% ~70 [16]
Scutellaria spp. MAE Water ~38-75 [15]
Scutellaria spp. MAE 40% Ethanol ~55-90 [15]
Scutellaria spp. MAE 70% Ethanol ~70-116 [15]

| Fagus sylvatica | UAE | 70% Ethanol | ~68 |[20] |

GAE = Gallic Acid Equivalents. Data shows that aqueous ethanol, typically between 60-70%, often yields the highest TPC.

Table 2: Comparison of Advanced Extraction Methods & Parameters

Method Parameter Typical Range Optimal Trend Reference
UAE Time 5 - 60 min Shorter times (e.g., 20-40 min) often sufficient [18][19][20]
Temperature 30 - 70°C Moderate temperatures (40-65°C) are effective; high temps risk degradation [17][19][20]
Solvent/Solid Ratio 10:1 - 50:1 (mL/g) Increasing ratio generally improves yield up to a plateau (~30:1) [17][19]
Ethanol Conc. 40 - 80% ~40-70% often optimal [19][20]
MAE Time 30 - 240 sec Very short times are a key advantage [14][21]
Power 200 - 800 W Intermediate power (e.g., 400-600 W) often balances efficiency and degradation [15][21]
Solvent/Solid Ratio 10:1 - 30:1 (mL/g) Similar to UAE, a sufficient ratio is needed [22]

| | Ethanol Conc. | 50 - 80% | ~80% has shown high yields for some phenolics |[21] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a standardized method for extracting this compound from dried Actaea racemosa rhizomes.

1. Materials and Reagents:

  • Dried Actaea racemosa rhizomes

  • 70% Ethanol (v/v, HPLC grade)

  • This compound reference standard

  • Deionized water

  • Whatman No. 1 filter paper (or 0.45 µm syringe filter)

2. Equipment:

  • Grinder or mill

  • Analytical balance

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers or Erlenmeyer flasks

  • Centrifuge

  • Rotary evaporator

  • HPLC system with C18 column and PDA detector

3. Sample Preparation:

  • Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Dry the powder in an oven at 40°C for 2 hours to remove residual moisture and record the final dry weight.

4. Extraction Procedure:

  • Weigh 2.0 g of the dried powder into a 100 mL beaker.

  • Add 60 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).

  • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.[20]

  • Sonicate for 30 minutes. If using a probe sonicator, use a moderate amplitude and a pulse cycle to prevent overheating.[18]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 paper.

  • To maximize yield, the remaining plant material can be re-extracted with another 30 mL of solvent and the supernatants combined.

  • Reduce the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitute the final dried extract in a known volume of mobile phase (e.g., 10 mL) for HPLC analysis.

5. HPLC Quantification:

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

  • Prepare a calibration curve using the this compound reference standard at several concentrations.

  • Analyze the sample using a validated HPLC method, monitoring at a relevant wavelength for phenolic acids (e.g., 280 nm or 310 nm).[23]

  • Calculate the concentration and total yield of this compound based on the calibration curve.

Visualizations

Below are diagrams illustrating key workflows and logical processes for this compound extraction.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis Plant Plant Material (e.g., A. racemosa rhizomes) Dry Drying (40-60°C) Plant->Dry Grind Grinding (40-60 mesh) Dry->Grind Solvent Add Solvent (e.g., 70% Ethanol) Extraction Solid-Liquid Extraction (e.g., UAE/MAE) Filter Filtration / Centrifugation Extraction->Filter Solvent->Extraction Evap Solvent Evaporation (Rotovap < 45°C) Filter->Evap Crude Crude Extract Evap->Crude HPLC HPLC-PDA/MS Quantification Crude->HPLC Result This compound Yield HPLC->Result

Caption: General workflow for this compound extraction and analysis.

TroubleshootingYield cluster_factors Potential Causes cluster_solutions Corrective Actions Start Problem: Low this compound Yield Solvent Suboptimal Solvent? (Polarity, % Water) Start->Solvent Params Incorrect Parameters? (Time, Temp, Ratio) Start->Params Material Poor Plant Material? (Source, Particle Size) Start->Material Degrade Degradation Occurring? (Heat, Light, Oxidation) Start->Degrade AdjustSolvent Test Aqueous Mixtures (e.g., 50-70% EtOH) Solvent->AdjustSolvent Solution OptimizeParams Optimize Temp/Time/ Solid-Liquid Ratio Params->OptimizeParams Solution CheckMaterial Verify Source & Grind to Fine Powder Material->CheckMaterial Solution ControlConditions Use Lower Temp, Protect from Light Degrade->ControlConditions Solution

Caption: Troubleshooting flowchart for diagnosing low extraction yield.

References

Troubleshooting peak tailing in fukinolic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of fukinolic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of this compound analysis. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for this compound, a polar phenolic compound, typically arises from secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

Secondary interactions between the acidic this compound and free silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1][2] The ionization state of both the analyte and the silanol groups is pH-dependent.

  • Recommendation: Acidify your mobile phase. A pH of around 2.5 to 3.0 is generally recommended for the analysis of phenolic acids.[3] This low pH ensures that the carboxylic acid functional groups on this compound are protonated, and it also suppresses the ionization of residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[1]

  • Action: Incorporate an acidifier like 0.1% formic acid or phosphoric acid into the aqueous component of your mobile phase.[4]

Step 2: Assess the Column Condition and Chemistry

The HPLC column is a critical factor in achieving good peak shape.

  • Column Choice: For acidic compounds like this compound, using a modern, high-purity, end-capped C18 column is advisable.[1] End-capping effectively shields the residual silanol groups, reducing the sites available for secondary interactions.

  • Column Contamination: Over time, columns can become contaminated with strongly retained sample components, leading to peak distortion.

    • Action: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove potential contaminants. If the problem persists, consider replacing the column.

  • Column Void: A void at the column inlet can cause peak tailing and splitting. This can result from pressure shocks or operating at a high pH which can dissolve the silica packing.[3]

    • Action: If a void is suspected, replacing the column is the most reliable solution.

Step 3: Optimize Sample and Injection Parameters

The way the sample is prepared and introduced into the system can also affect peak shape.

  • Sample Solvent: Dissolving your this compound standard or sample in a solvent that is stronger than your initial mobile phase can lead to peak distortion.

    • Action: Ideally, dissolve your sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is as close in composition to the mobile phase as possible and inject the smallest possible volume.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[5]

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Step 4: Check the HPLC System for Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.

  • Recommendation: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

The following flowchart provides a logical workflow for troubleshooting peak tailing:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ~2.5-3.0? start->check_ph adjust_ph Adjust Mobile Phase pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column with Strong Solvent or Replace check_column->flush_column Yes check_overload Is the Sample Concentration Too High? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_overload->check_solvent No end_good Peak Shape Improved dilute_sample->end_good change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_system Check for Extra-Column Volume (Tubing, Fittings) check_solvent->check_system No change_solvent->end_good end_bad Problem Persists: Consult Instrument Manual or Manufacturer check_system->end_bad

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for this compound analysis?

A1: A common mobile phase for the analysis of this compound and other phenolic compounds is a gradient of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[6] For example, a binary mobile phase of 0.1% formic acid in water and acetonitrile is frequently used.[4]

Q2: What type of HPLC column is best for this compound?

A2: A reversed-phase C18 column is the most common choice for analyzing phenolic acids like this compound.[6] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.

Q3: How should I prepare my sample for this compound analysis?

A3: Sample preparation is crucial for reliable results. A general procedure involves:

  • Extraction: If analyzing from a complex matrix (e.g., plant material), extract the this compound using a suitable solvent like a methanol-water mixture.

  • Filtration: Filter the sample extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could block the column.[7]

  • Dilution: Dilute the filtered sample in the initial mobile phase to an appropriate concentration to avoid column overload.[5]

Q4: Can temperature affect the peak shape of this compound?

A4: Yes, temperature can influence the viscosity of the mobile phase and the kinetics of interaction between this compound and the stationary phase. Maintaining a constant and optimized column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Q5: Should I use a guard column for this compound analysis?

A5: Using a guard column is a good practice, especially when analyzing samples from complex matrices. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained impurities and particulate matter, thereby extending the life of the more expensive analytical column.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of phenolic acids, which can be adapted for this compound method development and troubleshooting.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of this compound and residual silanols to reduce peak tailing.[3]
Buffer Concentration 10 - 50 mMMaintains a stable pH for reproducible retention times.[8]
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents; acetonitrile often provides better peak shape.
Injection Volume 1 - 20 µLKeep as low as possible to prevent band broadening and overload.
Flow Rate 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns)Optimize for best resolution and analysis time.
Column Temperature 30 - 40 °CImproves efficiency and reproducibility.

Experimental Protocol: General HPLC Method for Phenolic Acids

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrument and sample.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: Acetonitrile.

  • Degas both solvents before use.

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

4. HPLC Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: Diode array detection (DAD) is recommended to monitor at multiple wavelengths (e.g., 280 nm and 320 nm for phenolic acids).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Gradient to 40% B

    • 25-30 min: Gradient to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: Return to 5% B

    • 40-45 min: Re-equilibration at 5% B

5. Sample Analysis

  • Inject the prepared standards and samples.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify using a calibration curve generated from the standards.

The relationship between the key components of the HPLC system and the factors affecting peak shape is illustrated below.

G Factors Influencing Peak Shape in HPLC cluster_0 HPLC System cluster_1 Parameters cluster_2 Outcome Mobile_Phase Mobile Phase pH pH Mobile_Phase->pH Composition Composition Mobile_Phase->Composition Column Column Stationary_Phase Stationary Phase Column->Stationary_Phase Contamination Contamination Column->Contamination Sample Sample Solvent Solvent Sample->Solvent Concentration Concentration Sample->Concentration Peak_Shape Good Peak Shape pH->Peak_Shape Composition->Peak_Shape Stationary_Phase->Peak_Shape Contamination->Peak_Shape Solvent->Peak_Shape Concentration->Peak_Shape

References

Stability of fukinolic acid in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fukinolic acid in various solvents and under different pH conditions. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a caffeic acid ester, is generally more stable in acidic to neutral conditions and is susceptible to degradation under alkaline (high pH) conditions.[1][2][3] Its stability is also influenced by the choice of solvent, temperature, and exposure to light. For optimal stability, it is recommended to store this compound solutions at low temperatures, protected from light, and in a slightly acidic buffer.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and experimental use, HPLC-grade methanol, ethanol, and dimethyl sulfoxide (DMSO) are commonly used.[4] For aqueous solutions, it is crucial to use a buffered system to maintain an optimal pH. While mixtures of alcohol and water are effective for extraction, pure organic solvents like methanol may offer better stability for the dissolved compound.[5] Long-term storage of stock solutions should be at -20°C or below in a tightly sealed container to minimize solvent evaporation and exposure to moisture and air.

Q3: How does pH affect the stability of this compound?

A3: Like other hydroxycinnamic acids and their esters, this compound is prone to hydrolysis and oxidation at alkaline pH.[1][2][3] Studies on related compounds show significant degradation in simulated intestinal fluid (alkaline pH), while stability is much higher in simulated gastric fluid (acidic pH).[1] Therefore, maintaining a pH below 7 is critical for preventing the degradation of this compound in aqueous solutions.

Q4: What are the primary degradation products of this compound?

A4: Under hydrolytic conditions (especially alkaline), the primary degradation products of this compound are expected to be caffeic acid and fukiic acid, resulting from the cleavage of the ester bond. Further degradation of these products may also occur.

Q5: Are there established protocols for assessing the stability of this compound?

A5: While specific, standardized protocols for this compound are not widely published, general guidelines for stability testing of active pharmaceutical ingredients (APIs) and natural products are well-established by regulatory bodies like the International Council for Harmonisation (ICH). These protocols involve forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and long-term stability testing under defined storage conditions. A stability-indicating analytical method, typically HPLC-UV, is essential for these studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in an aqueous solution. The pH of the solution may be neutral to alkaline, leading to rapid hydrolysis.Ensure the solution is buffered to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer). Verify the pH of your final solution.
Precipitation of this compound during storage. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.Prepare a more dilute stock solution. Alternatively, consider using a co-solvent system or a different solvent with higher solubilizing capacity for this compound. Ensure the storage container is appropriate and does not interact with the compound.
Inconsistent results in stability studies. This could be due to several factors, including inaccurate sample preparation, instrument variability, or degradation during the analytical process itself.Use a validated, stability-indicating HPLC method. Prepare fresh standards for each analytical run. Ensure consistent and accurate pipetting and dilution. Check the stability of this compound in the mobile phase over the duration of the analysis.
Appearance of unexpected peaks in the chromatogram. These could be degradation products, impurities from the solvent or reagents, or artifacts from the analytical method.Conduct a forced degradation study to identify potential degradation products. Run a blank (solvent only) to check for impurities. Ensure all glassware is scrupulously clean.
Difficulty in achieving the target 5-20% degradation in forced degradation studies. The stress conditions may be too harsh or too mild.For insufficient degradation, increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. For excessive degradation, reduce the stressor concentration, temperature, or time.[6][7][8]

Quantitative Data Summary

The following tables provide representative data on the stability of this compound under various conditions. This data is extrapolated from studies on structurally similar compounds and should be used as a guideline for experimental design. Actual degradation rates should be determined empirically.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
Methanol10098.598.5%
Ethanol10097.897.8%
DMSO10099.199.1%
Acetonitrile10098.298.2%
Water (unbuffered)10085.385.3%

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHIncubation Time (hours)% this compound RemainingEstimated Half-life (hours)
3.02498.2> 400
5.02496.5320
7.02482.175
7.42475.458
9.02445.320

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or DMSO in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution at -20°C in an amber vial.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent or buffer to the final concentration required for the experiment. For aqueous stability studies, use a buffer system (e.g., 50 mM phosphate or citrate buffer) to maintain a constant pH.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to validate a stability-indicating analytical method. The goal is to achieve approximately 5-20% degradation.[6][7][8]

  • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Transfer an aliquot of the this compound stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial containing the dry powder in an oven at 80°C for 24, 48, and 72 hours. Re-dissolve the residue in the initial solvent before analysis.

  • Photostability: Expose a solution of this compound in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 3: Stability-Indicating HPLC-UV Method for this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation for Analysis: Dilute the samples from the stability studies with the initial mobile phase composition to a concentration within the linear range of the calibration curve.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution dilute Dilute to Working Concentrations in Solvents/Buffers prep->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, 25°C) dilute->base oxide Oxidation (3% H2O2, 25°C) dilute->oxide thermal Thermal (80°C, solid) dilute->thermal photo Photostability (ICH guidelines) dilute->photo sample Sample at Time Intervals acid->sample base->sample oxide->sample thermal->sample photo->sample hplc HPLC-UV Analysis sample->hplc quant Quantify Remaining This compound hplc->quant data Data Interpretation quant->data Calculate Degradation Rate and Half-life

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_products Primary Degradation Products cluster_further Further Degradation FA This compound CA Caffeic Acid FA->CA Hydrolysis (Alkaline pH) FukA Fukiic Acid FA->FukA Hydrolysis (Alkaline pH) DPs Other Degradation Products CA->DPs Oxidation/Further Degradation FukA->DPs Oxidation/Further Degradation

Caption: Hypothetical degradation pathway of this compound under hydrolytic stress.

References

Preventing degradation of fukinolic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of fukinolic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a phenolic compound and a caffeic acid derivative found in various plants, including black cohosh (Actaea racemosa) and Japanese butterbur (Petasites japonicus).[1] As a hydroxycinnamic acid ester, it is susceptible to degradation through hydrolysis of its ester linkage and oxidation of its catechol (3,4-dihydroxyphenyl) group. This instability can lead to inaccurate quantification and misinterpretation of its biological activity in research and drug development.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of this compound during sample preparation are:

  • pH: Alkaline conditions (high pH) can promote the hydrolysis of the ester bond and the oxidation of the phenolic hydroxyl groups. Caffeic acid, a component of this compound, is known to be unstable at high pH.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation reactions. Polyphenols in extracts are generally less stable at higher temperatures and humidity.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[3]

  • Enzymatic Activity: Plant tissues contain endogenous enzymes, such as esterases and polyphenol oxidases, that can be released during sample homogenization and degrade this compound.[3]

  • Presence of Oxidizing Agents: The presence of metal ions and oxygen can catalyze the oxidation of the phenolic moieties of this compound.

Q3: What are the potential degradation products of this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, degradation is likely to occur through two main pathways based on its structure:

  • Hydrolysis of the ester bond: This would release caffeic acid and fukiic acid.

  • Oxidation of the catechol group: This can lead to the formation of corresponding quinones, which can undergo further polymerization reactions.

Q4: Which solvents are recommended for extracting this compound to minimize degradation?

Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% alcohol), are commonly used for extracting this compound and other phenolic compounds.[4] These solvents are effective in extracting the compound while also helping to precipitate some proteins and inactivate certain degradative enzymes. Using acidified solvents (e.g., with a small amount of formic or acetic acid) can help to maintain a low pH environment, which enhances the stability of phenolic compounds.

Q5: How should I store my samples and extracts to ensure the stability of this compound?

For optimal stability, samples and extracts containing this compound should be stored at low temperatures (-20°C or -80°C) in the dark.[2] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Extracts should be stored in amber vials to protect them from light.

Troubleshooting Guides

Issue 1: Low or inconsistent this compound quantification results.

This is a common issue that can often be traced back to degradation during sample preparation.

Potential Cause Troubleshooting Step Rationale
pH-induced degradation Maintain a slightly acidic pH (3-6) throughout the extraction and analysis process. Add a small amount of a weak acid like formic acid or acetic acid to your extraction solvent and mobile phase.This compound, like other caffeic acid esters, is more stable in acidic conditions which suppress the ionization of phenolic hydroxyl groups, making them less susceptible to oxidation and hydrolysis.
Thermal degradation Perform all extraction and processing steps at low temperatures. Use an ice bath during homogenization and centrifugation. If solvent evaporation is necessary, use a rotary evaporator at a low temperature (<40°C).High temperatures accelerate chemical reactions, including the hydrolysis and oxidation of this compound.[2]
Enzymatic degradation Immediately after sample collection, flash-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in a cold solvent containing enzyme inhibitors or use a solvent like methanol or ethanol that can denature enzymes. Alternatively, blanching the sample before extraction can inactivate enzymes.Endogenous plant enzymes such as esterases and polyphenol oxidases are released upon cell lysis and can rapidly degrade this compound. Low temperatures and denaturing solvents inhibit their activity.[3]
Oxidative degradation De-gas solvents before use. Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Work under an inert atmosphere (e.g., nitrogen) whenever possible.Oxygen and metal ions can catalyze the oxidation of the catechol group of this compound. Antioxidants compete for oxidizing agents, and an inert atmosphere minimizes oxygen exposure.
Photodegradation Protect samples from light at all stages of the experiment. Use amber-colored glassware or wrap containers in aluminum foil. Work in a dimly lit area.Exposure to light, especially UV light, can cause this compound to degrade.[3]
Issue 2: Appearance of unknown peaks in chromatograms.

The presence of unexpected peaks in your HPLC or LC-MS chromatogram may indicate the presence of this compound degradation products.

Potential Cause Troubleshooting Step Rationale
Hydrolysis Compare the retention time of the unknown peak with that of a caffeic acid standard. Re-analyze the sample after implementing the stability measures described in Issue 1.Hydrolysis of the ester bond in this compound will yield caffeic acid and fukiic acid. Caffeic acid is a common and commercially available standard.
Oxidation Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. Oxidative products will have different molecular weights than this compound. Implement measures to prevent oxidation as described above.Oxidation of the catechol moiety will result in the formation of quinones and other oxidation products with distinct mass-to-charge ratios.

Data on this compound Stability

The following table summarizes the stability of major polyphenols, including this compound, in a black cohosh extract under different storage conditions over 9 weeks.

Compound Storage Condition Week 0 (%) Week 3 (%) Week 6 (%) Week 9 (%) Decomposition Rate (%)
This compound Room Temp, Low Humidity2.602.582.612.59~0.4
50°C, High Humidity2.601.851.230.78~70.0
Cimicifugic acid A Room Temp, Low Humidity0.860.850.870.86~0.0
50°C, High Humidity0.860.620.410.25~70.9
Cimicifugic acid B Room Temp, Low Humidity1.471.461.481.47~0.0
50°C, High Humidity1.471.050.700.43~70.7

Data adapted from a study on the stability of polyphenols in black cohosh extract.[2] This data clearly indicates that high temperature and humidity significantly accelerate the degradation of this compound and related compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.

    • Lyophilize the frozen material to remove water, which can participate in hydrolytic reactions.

    • Grind the lyophilized tissue into a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in a pre-chilled, amber-colored tube.

    • Add 10 volumes of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

  • Storage:

    • Store the extract at -80°C in an amber vial under a nitrogen atmosphere until analysis.

Protocol 2: Analysis of this compound by HPLC-DAD

This protocol provides a method for the quantification of this compound while maintaining its stability.

  • Instrumentation:

    • A standard HPLC system equipped with a diode array detector (DAD), autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 320 nm.

  • Sample Preparation for Analysis:

    • Thaw the frozen extract on ice.

    • Filter the extract through a 0.22 µm syringe filter into an amber HPLC vial.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Inject the samples and standards onto the HPLC system.

    • Quantify this compound by comparing the peak area in the samples to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage start Fresh Plant Material freeze Flash Freeze (Liquid Nitrogen) start->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extract Extract with Cold Acidified Solvent grind->extract sonicate Sonicate on Ice extract->sonicate centrifuge Centrifuge at 4°C sonicate->centrifuge collect Collect Supernatant centrifuge->collect store Store at -80°C (Amber Vial, N2) collect->store analyze HPLC-DAD Analysis store->analyze

Caption: Workflow for this compound extraction and analysis.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation FA This compound CA Caffeic Acid FA->CA High pH, High Temp, Esterases FukiicA Fukiic Acid FA->FukiicA High pH, High Temp, Esterases Quinone Quinone Products FA->Quinone Oxygen, Light, Metal Ions, PPO Polymer Polymerization Quinone->Polymer

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Fukinolic Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of fukinolic acid in bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
This compound does not dissolve in the chosen solvent. - Inappropriate solvent: this compound, a polar phenolic compound, has limited solubility in non-polar organic solvents. - Low temperature: Solubility can be temperature-dependent.- Use a recommended polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or a polar protic solvent like ethanol.[1] - Gently warm the solution in a water bath (e.g., to 37°C) to aid dissolution. Avoid excessive heat to prevent degradation.
Precipitation occurs when adding the stock solution to aqueous buffer or cell culture medium. - Poor aqueous solubility: this compound has low solubility in neutral aqueous solutions. - High final concentration: The concentration of this compound in the final assay medium may exceed its solubility limit. - Solvent shock: Rapid dilution of the organic stock solution in an aqueous medium can cause the compound to precipitate out.- Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions of the stock solution in the assay medium to reach the final desired concentration. - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally ≤0.5%, to avoid solvent-induced precipitation and cell toxicity.[2] - Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing.
Inconsistent or variable results in bioassays. - Incomplete dissolution: Undissolved particles of this compound can lead to inaccurate concentrations and variable biological effects. - Degradation of the compound: this compound may be unstable in certain solvents or at specific pH values over time. Phenolic compounds can be sensitive to alkaline pH.[3]- Visually inspect the stock solution for any particulate matter before use. If necessary, briefly sonicate the solution to ensure complete dissolution. - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). - For aqueous working solutions, prepare them fresh before each experiment.
Observed cytotoxicity is not related to the biological activity of this compound. - Solvent toxicity: High concentrations of organic solvents like DMSO can be toxic to cells.- Always include a vehicle control in your experiments (assay medium with the same final concentration of the solvent used to dissolve this compound). - Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% (v/v).[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro bioassays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro bioassays.[1] Ethanol can also be used. For cell culture experiments, it is crucial to dilute the stock solution in the culture medium to a final solvent concentration that is non-toxic to the cells, typically 0.5% or lower.[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution, for example, 10-20 mM, in 100% DMSO. This allows for smaller volumes to be added to your aqueous assay buffer or cell culture medium, minimizing the final solvent concentration.

Q3: My this compound precipitated after I added it to my cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To address this, try the following:

  • Reduce the final concentration: Your working concentration might be above the solubility limit of this compound in the final medium.

  • Optimize the dilution method: Add the stock solution to the medium while vortexing to ensure rapid and uniform mixing.

  • Use a solubilizing agent (with caution): In some acellular assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, their effects on cellular assays must be carefully evaluated as they can have biological activities themselves.

Q4: How does pH affect the solubility of this compound?

A4: As a phenolic acid, the solubility of this compound is expected to be pH-dependent. At acidic pH, the carboxylic acid groups will be protonated, potentially reducing aqueous solubility. Conversely, at alkaline pH, these groups will be deprotonated, which may increase aqueous solubility. However, the stability of this compound at high pH should be considered, as phenolic compounds can be susceptible to degradation under alkaline conditions.[3]

Quantitative Data on Solubility

While specific quantitative solubility data for this compound is limited in the literature, the following table provides analogous data for other phenolic acids to offer a general understanding of their solubility characteristics.

Phenolic Acid Solvent Temperature (°C) Solubility Reference
Gallic AcidWater25~11.5 mg/mL[4]
Gallic AcidEthanol25~300 mg/mL[4]
Caffeic AcidWater25~0.4 mg/mL[5]
Ferulic AcidWater30~0.83 g/L[5]
Vanillic AcidWater37Higher than in NaCl solutions[6]

This data is for structurally related compounds and should be used as a general guide. Actual solubility of this compound may vary.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

    • Vortex mixer

    • Pipettes and sterile tips

  • Preparation of 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 434.35 g/mol ).

    • Weigh the this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. A brief sonication or gentle warming to 37°C can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve your desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

    • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

    • Use the freshly prepared working solutions for your experiments immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute vortex Vortex During Dilution serial_dilute->vortex use_immediately Use Immediately in Bioassay vortex->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf2 TRAF2 tnfr->traf2 mapk MAPK Cascade (ERK, JNK, p38) traf2->mapk ikk IKK Complex traf2->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB ikb IκB (Phosphorylated & Degraded) nfkb_ikb->ikb nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nuc->gene tnf TNF-α tnf->tnfr fukino This compound fukino->mapk Inhibition fukino->ikk Inhibition

Caption: Putative inhibitory action of this compound on the TNF-α signaling pathway.

References

Technical Support Center: Preparative HPLC Purification of Fukinolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the preparative High-Performance Liquid Chromatography (HPLC) purification of fukinolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the preparative HPLC purification of this compound?

A1: The most frequently encountered challenges include:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.

  • Co-elution with Structurally Similar Compounds: this compound is often found in plant extracts alongside other caffeic acid derivatives like cimicifugic acids, which have very similar retention times, making separation difficult[1][2].

  • Low Recovery and Yield: This can result from sample degradation during the purification process, irreversible adsorption onto the column, or non-optimized fraction collection parameters.

  • Sample Degradation: this compound, being a phenolic ester, can be susceptible to hydrolysis or oxidation under certain pH and temperature conditions[3][4].

Q2: What is a good starting point for a preparative HPLC method for this compound purification?

A2: A good starting point, based on analytical methods for this compound and related phenolic compounds, would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile, acidified with formic acid or acetic acid[5][6][7]. The acidic modifier is crucial for achieving good peak shape for phenolic acids.

Q3: Why is the pH of the mobile phase so important for this compound purification?

A3: this compound is an acidic compound with multiple ionizable functional groups. The pH of the mobile phase will affect its degree of ionization, which in turn significantly impacts its retention time, peak shape, and stability. Operating at a pH where this compound is in a single, non-ionized form (typically a low pH of around 2.5-3.5 for carboxylic acids) will generally result in sharper peaks and more reproducible retention times.

Q4: What detection wavelength is recommended for this compound?

A4: Based on its chemical structure, which contains a caffeic acid moiety, a UV detection wavelength in the range of 320-330 nm should provide good sensitivity for this compound[1][2].

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)
Possible Cause Troubleshooting Steps
Column Overload 1. Reduce Sample Load: Decrease the amount of crude extract injected onto the column. Perform a loading study on an analytical column first to determine the optimal loading capacity before scaling up[8]. 2. Increase Column Diameter: If a larger sample load is necessary, switch to a preparative column with a larger internal diameter.
Secondary Interactions 1. Acidify the Mobile Phase: Add a small percentage (e.g., 0.1%) of formic acid or acetic acid to both mobile phase solvents (water and organic)[7][9]. This will suppress the ionization of silanol groups on the silica-based stationary phase and the carboxyl groups of this compound, minimizing secondary interactions and improving peak symmetry.
Inappropriate Solvent for Sample Dissolution 1. Use a Weaker Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase conditions. Injecting the sample in a strong solvent can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
Issue 2: Co-elution of this compound and Cimicifugic Acids
Possible Cause Troubleshooting Steps
Insufficient Resolution 1. Optimize the Gradient: A shallow gradient around the elution time of this compound can improve the separation of closely eluting compounds. Decrease the rate of change of the organic solvent percentage in that region of the chromatogram. 2. Change the Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The change in solvent selectivity (the "S" term in the resolution equation) can sometimes resolve co-eluting peaks. 3. Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution between structurally similar compounds, although it will increase the run time and backpressure.
Column Overload 1. Reduce Sample Load: As with peak tailing, overloading the column will cause peaks to broaden and merge. Reducing the injection volume or concentration can improve resolution.
Issue 3: Low Recovery and Yield
Possible Cause Troubleshooting Steps
Sample Degradation 1. Control pH and Temperature: As this compound is a phenolic ester, it may be prone to hydrolysis. Maintain a low pH (e.g., with 0.1% formic acid) in the mobile phase and avoid high temperatures during the purification and subsequent solvent evaporation steps[3][4]. 2. Work Quickly: Minimize the time the sample spends in solution and on the HPLC system.
Irreversible Adsorption 1. Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection. 2. Use a Different Stationary Phase: If recovery is consistently low, consider trying a different type of C18 column from another manufacturer, as the silica properties can vary.
Inefficient Fraction Collection 1. Optimize Collection Parameters: Set the fraction collector to trigger at a conservative threshold to avoid collecting the tails of adjacent impurity peaks. However, ensure the collection window is wide enough to capture the entire this compound peak. 2. Account for Delay Volume: Ensure the system's delay volume (the volume between the detector and the fraction collector) is correctly configured in the software to avoid shifting the collection window and missing the target peak.
Issue 4: Sample Degradation
Possible Cause Troubleshooting Steps
pH-Mediated Hydrolysis 1. Maintain Acidic Conditions: Use a mobile phase buffered at a low pH (e.g., 2.5-3.5) with an additive like formic or acetic acid to minimize the risk of ester hydrolysis. 2. Avoid Basic Conditions: Do not use basic mobile phases, as they will rapidly hydrolyze the ester linkages in this compound.
Oxidation 1. Degas Mobile Phases: Thoroughly degas all mobile phases to remove dissolved oxygen, which can contribute to the oxidation of phenolic compounds. 2. Use Antioxidants (with caution): In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample preparation can help, but be aware that this will need to be removed in a subsequent step.
Thermal Degradation 1. Control Temperature: Avoid excessive temperatures during sample preparation, purification, and solvent evaporation. Use a column thermostat to maintain a consistent and moderate temperature (e.g., 25-30°C) during the HPLC run[3][4].

Quantitative Data Summary

While specific quantitative data for the preparative HPLC purification of this compound is not extensively reported in the literature, the following table provides a general overview of expected outcomes for the purification of phenolic compounds from plant extracts.

Parameter Typical Range Key Influencing Factors
Sample Load 10s to 100s of mg per injectionColumn dimensions, particle size, and complexity of the crude extract.
Purity >95%Optimized selectivity, efficient fraction collection, and appropriate sample loading.
Recovery 50-90%Sample stability, column choice, and optimization of all chromatographic parameters.

Experimental Protocols

Proposed Preparative HPLC Protocol for this compound Purification

This protocol is a starting point and should be optimized based on your specific sample and HPLC system.

  • Column: Reversed-phase C18, 250 x 20 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-45 min: 20-60% B (linear gradient)

    • 45-50 min: 60-100% B (column wash)

    • 50-60 min: 100% B (hold)

    • 60-65 min: 100-20% B (return to initial conditions)

    • 65-75 min: 20% B (equilibration)

  • Flow Rate: 10-15 mL/min.

  • Detection: UV at 325 nm.

  • Injection Volume: 1-5 mL (depending on sample concentration and loading study results).

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (20% B). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Troubleshooting Preparative HPLC of this compound

logical_workflow Troubleshooting Workflow for this compound Purification cluster_issues Problem Identification cluster_solutions Troubleshooting Steps start Start: Crude Fukinolic Acid Extract prep_hplc Preparative HPLC (Initial Method) start->prep_hplc analyze_fractions Analyze Fractions (Analytical HPLC, LC-MS) prep_hplc->analyze_fractions poor_peak_shape Poor Peak Shape? analyze_fractions->poor_peak_shape low_resolution Co-elution? poor_peak_shape->low_resolution No optimize_loading Adjust Sample Load poor_peak_shape->optimize_loading Yes adjust_ph Acidify Mobile Phase (0.1% Formic Acid) poor_peak_shape->adjust_ph Yes low_yield Low Yield? low_resolution->low_yield No optimize_gradient Optimize Gradient (Shallow Gradient) low_resolution->optimize_gradient Yes change_solvent Change Organic Modifier (MeOH/ACN) low_resolution->change_solvent Yes optimize_collection Optimize Fraction Collection low_yield->optimize_collection Yes check_stability Check for Degradation (Control Temp/pH) low_yield->check_stability Yes pure_product Pure this compound (>95%) low_yield->pure_product No optimize_loading->prep_hplc adjust_ph->prep_hplc optimize_gradient->prep_hplc change_solvent->prep_hplc optimize_collection->prep_hplc check_stability->prep_hplc

Caption: Troubleshooting workflow for preparative HPLC of this compound.

Factors Affecting this compound Stability During Purification

stability_factors Factors Affecting this compound Stability cluster_factors Degradation Factors fukinolic_acid This compound (Stable) degradation Degradation Products fukinolic_acid->degradation Hydrolysis fukinolic_acid->degradation Oxidation fukinolic_acid->degradation Thermal Degradation high_ph High pH (> 7) high_ph->degradation high_temp High Temperature high_temp->degradation oxygen Oxygen oxygen->degradation light UV Light light->degradation

References

Minimizing interference in fukinolic acid antioxidant capacity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference and obtain accurate, reproducible results when measuring the antioxidant capacity of fukinolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of common antioxidant capacity assays, and which are suitable for this compound?

Antioxidant capacity assays are typically based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT method.[1]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by donating an electron. This reduction is often observed as a color change. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) operate predominantly through this mechanism, though a HAT contribution can also be involved.[2][3]

This compound, as a phenolic compound, can react through both mechanisms. Therefore, using a combination of assays (e.g., one HAT-based and one SET-based) is recommended to gain a comprehensive understanding of its antioxidant profile.

Q2: What are the most common sources of interference when analyzing this compound?

Several factors can interfere with antioxidant assays, leading to inaccurate results. For phenolic compounds like this compound, the most common interferences include:

  • Metal Ions: Redox-active metal ions (e.g., Fe²⁺, Cu²⁺) naturally present in samples or from reagents can participate in redox reactions, artificially inflating or quenching the antioxidant reading.[4][5]

  • Solvent Choice: The type and polarity of the solvent used for extraction and dilution can significantly impact the solubility of this compound and the kinetics of the antioxidant reaction.[6][7]

  • pH of the Medium: The antioxidant activity of phenolic compounds is highly pH-dependent. Changes in pH can alter the protonation state of hydroxyl groups, affecting their ability to donate hydrogen atoms or electrons.[4]

  • Colored Compounds: If the sample matrix contains pigments or other colored substances, their absorbance can overlap with the measurement wavelength of spectrophotometric assays (e.g., ~517 nm for DPPH, ~734 nm for ABTS), causing direct interference.[8][9]

  • Other Reducing Agents: Substances like ascorbic acid (Vitamin C) or reducing sugars can also react with the assay reagents, contributing to the total antioxidant capacity and leading to an overestimation of this compound's specific activity.[10][11]

Q3: How does the choice of solvent affect the measurement of antioxidant capacity?

The solvent plays a critical role in both the extraction and the assay stages.

  • Extraction Efficiency: The polarity of the solvent determines how effectively this compound and other phenolic compounds are extracted from a sample matrix. Mixtures of solvents, such as ethanol/water or methanol/water, are often more effective than pure solvents at extracting a broad range of polyphenols.[6][7]

  • Reaction Kinetics: The solvent in which the assay is performed can influence the reaction rate between the antioxidant and the radical. For instance, DPPH is soluble in organic solvents like methanol or ethanol, while ABTS is soluble in both aqueous and organic media, making it more versatile.[2][12] It is crucial to ensure this compound is fully soluble in the chosen reaction solvent to avoid underestimation of its activity.

Q4: My sample has inherent color. How can I correct for this in DPPH or ABTS assays?

Color interference is a significant issue in spectrophotometric assays. To correct for it, you must run a sample blank for each sample.

  • Procedure: Prepare a blank cuvette/well containing your sample and the reaction solvent (e.g., methanol for DPPH), but without the DPPH or ABTS radical solution.

  • Correction: Measure the absorbance of this sample blank at the assay wavelength (e.g., 517 nm). Subtract this absorbance value from the absorbance reading of your actual test sample. This corrected value reflects the absorbance due to the radical alone. For severe interference, alternative methods like Electron Paramagnetic Resonance (EPR) spectroscopy, which only detects species with unpaired electrons, may be necessary.[8]

Q5: How can I mitigate interference from metal ions?

If you suspect the presence of redox-active metal ions, a pre-analytical cleanup step is recommended. Treating the sample extract with a chelating resin, such as Chelex® 100, can effectively remove divalent metal ions.[4] This simple procedure can significantly improve the accuracy and reproducibility of the results by ensuring the measured activity is from the antioxidant compounds and not from interfering metals.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the antioxidant capacity analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent pipetting volumes.2. Temperature fluctuations across the microplate (critical for ORAC).[13]3. Time delay in adding the radical-generating agent (e.g., AAPH in ORAC) to different wells.[14]4. Insufficient mixing of reagents in the well.1. Use calibrated precision pipettes.2. Ensure the plate reader has stable temperature control and allow the plate to equilibrate before starting the assay.3. Use a multichannel pipette or an automated dispenser to add critical reagents simultaneously.4. Ensure proper mixing after adding each reagent, either by pipette mixing or using the plate shaker function.
Results Not Reproducible Day-to-Day 1. Degradation of this compound stock solution (sensitive to light and temperature).2. Use of different batches or ages of assay reagents (e.g., DPPH radical solution).3. Inconsistent reaction times used for measurement.[15]4. Variation in instrument settings.1. Prepare fresh stock solutions daily and store them protected from light in a refrigerator or freezer.2. Always prepare fresh radical solutions for each experiment.3. Strictly adhere to a standardized protocol with a fixed reaction endpoint.4. Always run a positive control standard (e.g., Trolox) with each plate. Express results as Trolox Equivalents (TE) to normalize between assays.[1]
Unexpectedly Low or No Activity 1. This compound concentration is too low or outside the linear range of the assay.2. Degradation of the compound.3. Poor solubility of this compound in the chosen assay solvent.4. Incorrect pH of the buffer, suppressing antioxidant activity.1. Perform a serial dilution of the sample to determine the concentration that falls within the linear range of the standard curve.2. Use freshly prepared solutions.3. Test different solvents or solvent mixtures to ensure complete solubility.4. Verify the pH of all buffers and solutions before use.
Absorbance Drifts or is Unstable 1. Reaction has not reached its endpoint or equilibrium.2. Temperature instability affecting reaction kinetics.3. Precipitation of the sample in the assay medium over time.1. For endpoint assays like DPPH/ABTS, perform a kinetic scan to determine the time required to reach a stable plateau and use that as the measurement timepoint.[15]2. Ensure the plate reader maintains a constant temperature.3. Visually inspect wells for precipitation. If observed, try a different solvent system or adjust the sample concentration.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.[2][16]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C. Before use, adjust the absorbance of the working solution to ~1.0 at 517 nm using the solvent.

    • This compound Samples: Prepare a series of concentrations of this compound in the same solvent.

    • Standard: Prepare a Trolox standard curve (e.g., 0-100 µM in methanol).

  • Procedure:

    • Add 100 µL of each this compound sample, standard, or solvent (for the blank) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the Trolox standards to create a standard curve.

    • Calculate the antioxidant capacity of the this compound samples as Trolox Equivalents (TE) using the standard curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9][15]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

    • Before use, dilute the radical solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Samples and Standard: Prepare as described for the DPPH assay.

  • Procedure:

    • Add 20 µL of each this compound sample, standard, or solvent (blank) to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate % Inhibition and Trolox Equivalents as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of this compound to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[1][17]

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard: Prepare a standard curve in the phosphate buffer.

    • Samples: Dilute this compound samples in the phosphate buffer.

  • Procedure (96-well plate format):

    • Add 25 µL of each sample, standard, or buffer (blank) to designated wells in a black-walled 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and pre-incubate the plate for 15 minutes at 37°C in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard (Net AUC = AUC_sample - AUC_blank).

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Determine the antioxidant capacity of the this compound samples in Trolox Equivalents from the standard curve.[13]

Visualizations

References

Dealing with poor reproducibility in fukinolic acid cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in cell-based experiments involving fukinolic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic compound that has been reported to exhibit a range of biological activities, including estrogenic, anti-inflammatory, antioxidant, antiviral, and collagenolytic effects.[1] It is also known to be a potent inhibitor of several cytochrome P450 (CYP) enzymes.[2][3]

Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors. One key aspect to consider is the stability of this compound in your cell culture medium, as polyphenols can be unstable under typical cell culture conditions.[2] Other common causes of variability include inconsistencies in cell seeding density, passage number, and the health of the cells. It is also crucial to ensure the accurate preparation of this compound stock solutions and their proper storage.

Q3: My this compound solution appears to change color in the culture medium. Is this normal?

A3: Phenolic compounds can be susceptible to oxidation in cell culture media, which can sometimes lead to a change in color. This degradation could affect the compound's activity and contribute to poor reproducibility. It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock solution and minimize its exposure to light and air.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure the stability and activity of this compound, it should be stored as a dry powder in a cool, dark, and dry place. For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: How can I be sure that the observed effects are specific to this compound and not due to solvent toxicity?

A5: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish the effects of the compound from any potential effects of the solvent itself.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during cell-based experiments with this compound.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently and frequently during the plating process. Use a calibrated multichannel pipette for seeding and ensure consistent volume in all wells.
Edge Effects To minimize evaporation from the outer wells of the plate, which can concentrate media components and affect cell growth, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the media and dispense slowly to ensure proper mixing.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution.
Issue 2: Poor or Inconsistent Biological Response
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator. Consider performing a stability test of this compound in your specific cell culture medium.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses. Regularly check for mycoplasma contamination.
Incorrect Assay Timing The time point for measuring the cellular response may not be optimal. Perform a time-course experiment to determine the best time to assess the effects of this compound.
Sub-optimal Compound Concentration The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity that masks other effects. Perform a dose-response experiment to identify the optimal concentration range.
Issue 3: Difficulty Reproducing Results from Other Labs or Publications
Potential Cause Troubleshooting Step
Differences in Cell Line Cell lines from different sources or at different passage numbers can have varied responses. If possible, obtain the exact same cell line from the same source as the original study. Perform cell line authentication.
Variations in Protocol Even minor differences in experimental protocols can lead to different results. Carefully review and replicate all aspects of the published methodology, including cell seeding density, media and supplement lot numbers, incubation times, and the specific reagents used.
Reagent Quality The quality and source of reagents, such as serum and media, can significantly impact experimental outcomes. Use high-quality reagents from reputable suppliers and try to use the same lot numbers for a set of experiments.
Data Analysis Methods Differences in data normalization and statistical analysis can lead to different conclusions. Ensure you are using the same methods for data analysis as described in the original publication.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytochrome P450 Inhibition by this compound

CYP IsozymeIC₅₀ (µM)
CYP1A21.8
CYP2C97.1
CYP2D67.2
CYP3A45.4
Data from in vitro inhibition assays.[2]

Table 2: Collagenolytic Activity of this compound

EnzymeConcentration (µM)% Inhibition
Collagenase0.22 - 0.2447 - 64
Data from in vitro enzyme inhibition assays.[4]

Experimental Protocols

Protocol 1: In Vitro Estrogenic Activity Assessment using a Luciferase Reporter Assay

This protocol is a general guideline for assessing the estrogenic activity of this compound using an estrogen receptor (ER) positive cell line (e.g., MCF-7) stably transfected with an estrogen response element (ERE)-luciferase reporter construct.

Materials:

  • ER-positive cells with ERE-luciferase reporter

  • Cell culture medium (e.g., phenol red-free DMEM) with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound

  • 17β-Estradiol (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to attach for 24 hours.

  • Hormone Deprivation: Replace the growth medium with phenol red-free medium containing CS-FBS and incubate for 24-48 hours to reduce the influence of endogenous estrogens.

  • Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the hormone deprivation medium and add the compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the data to the vehicle control and plot the dose-response curves to determine the EC₅₀ value for this compound.

Protocol 2: In Vitro Anti-Inflammatory Activity Assessment (Nitric Oxide Production)

This protocol outlines a general method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for this compound.

Visualizations

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Potential Agonist ER_dimer ER Dimerization ER->ER_dimer Binding & Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Proposed Estrogenic Signaling Pathway for this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Phosphorylation LPS->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->ProInflammatory Activation MAPK->ProInflammatory Activation This compound This compound This compound->IKK Potential Inhibition This compound->MAPK Potential Inhibition

Potential Anti-Inflammatory Signaling Pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Optimize density, passage number) Compound_Prep 2. This compound Preparation (Fresh) Treatment 3. Cell Treatment (Include controls) Compound_Prep->Treatment Incubation 4. Incubation (Optimized duration) Treatment->Incubation Assay 5. Perform Assay (e.g., Luciferase, Griess) Incubation->Assay Data_Analysis 6. Data Analysis & Normalization Assay->Data_Analysis

General Experimental Workflow for this compound Cell-Based Assays.

References

Selecting the appropriate internal standard for fukinolic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and validating an appropriate internal standard for the accurate quantification of fukinolic acid using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate quantification of this compound?

A1: An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, this compound) that is added in a known amount to all samples, calibrants, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[1][2][3] Using an internal standard is a powerful technique for minimizing the effects of random and systematic errors during analysis.[2]

Q2: What are the ideal characteristics of an internal standard for this compound quantification?

A2: An ideal internal standard for this compound should:

  • Be structurally and physicochemically similar to this compound.

  • Exhibit similar extraction recovery, ionization efficiency, and chromatographic retention time to this compound.

  • Be absent in the sample matrix being analyzed.[2][4]

  • Be chromatographically resolved from this compound and other matrix components, unless it is a stable isotope-labeled standard.[1][4]

  • Be commercially available in high purity.

  • Be stable in solution.

Q3: What are the main types of internal standards to consider for this compound analysis?

A3: There are two primary types of internal standards suitable for LC-MS applications:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] They co-elute with the analyte and exhibit nearly identical chemical and physical properties, providing the most accurate correction for experimental variability.

  • Structural Analogs: These are molecules that are structurally very similar to the analyte but have a different molecular weight.[1] They are a viable alternative when a SIL standard is not available or is cost-prohibitive. Careful validation is required to ensure they behave similarly to the analyte throughout the analytical process.

Q4: Are there any commercially available stable isotope-labeled internal standards for this compound?

A4: A direct search for a commercially available stable isotope-labeled this compound did not yield immediate results. However, deuterated versions of structurally related phenolic acids, such as caffeic acid-d₃ or ferulic acid-d₃, may be commercially available and could be investigated as potential SIL internal standards. It is recommended to check with suppliers of stable isotope-labeled compounds for custom synthesis options if a closer analog is required.

Q5: What are some potential structural analog internal standards for this compound?

A5: Given the structure of this compound, which is an ester of fukiic acid and a caffeic acid derivative, several compounds could be considered as structural analogs. The choice depends on the specific analytical method and the sample matrix. Potential candidates include other cimicifugic acids, rosmarinic acid, or other caffeic acid esters that are not present in the sample.[5][6][7]

Troubleshooting Guide

Problem: High variability in quantitative results between replicate injections. Possible Cause & Solution:

  • Cause: Inconsistent sample volume injection or fluctuations in the MS ion source.

  • Solution: An appropriate internal standard will compensate for these variations. If an IS is already in use, ensure it is being added precisely and at an early stage of the sample preparation process.[2] The variability in the analyte-to-IS ratio should be significantly lower than the variability of the analyte peak area alone.

Problem: The internal standard peak is not detected or has a very low signal. Possible Cause & Solution:

  • Cause 1: The concentration of the internal standard is too low.

  • Solution 1: Prepare a fresh, higher concentration stock solution of the internal standard and add it to the samples.

  • Cause 2: The internal standard is degrading in the sample matrix or during storage.

  • Solution 2: Assess the stability of the internal standard in the sample matrix and in the final extract under the storage conditions.

  • Cause 3: The ionization efficiency of the internal standard is poor under the current MS conditions.

  • Solution 3: Optimize the MS source parameters (e.g., ionization mode, voltages) for the internal standard.

Problem: The internal standard co-elutes with an interfering peak from the matrix. Possible Cause & Solution:

  • Cause: Insufficient chromatographic separation.

  • Solution: Modify the HPLC gradient, change the mobile phase composition, or use a different stationary phase to achieve better resolution. If using a structural analog, select one with a slightly different retention time. This is not a concern for stable isotope-labeled internal standards as the mass spectrometer can differentiate them from the analyte.[4]

Data Presentation: Comparison of Potential Internal Standards

Internal Standard TypePotential CandidatesAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Deuterated this compound"Gold standard" for accuracy and precision. Co-elutes with the analyte, providing the best correction for matrix effects and instrumental variability.[1]May not be commercially available and could require custom synthesis, which can be expensive.
Deuterated Caffeic Acid/Ferulic AcidMore likely to be commercially available.[8][9] Structurally related to a key moiety of this compound.May not perfectly mimic the extraction and ionization behavior of the larger this compound molecule.
Structural Analogs Cimicifugic Acids (e.g., Cimicifugic Acid A, B)Very similar chemical structure to this compound.[6][7] Likely to have similar extraction and chromatographic behavior.May be present in the same natural product extracts as this compound. Availability and cost may be a concern.
Rosmarinic AcidA commercially available ester of caffeic acid.Structural differences may lead to variations in extraction recovery and ionization response compared to this compound.
Caffeic acid phenethyl ester (CAPE)A commercially available ester of caffeic acid.[10]Similar potential for differential behavior as rosmarinic acid.

Experimental Protocols

Protocol 1: Selection and Initial Screening of a Structural Analog Internal Standard
  • Candidate Selection: Based on the comparison table above, select 2-3 potential structural analog internal standards that are not expected to be present in your samples.

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each potential internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Chromatographic Screening:

    • Develop an LC-MS method for the analysis of this compound.

    • Inject individual solutions of this compound and each potential internal standard to determine their retention times and mass spectral characteristics.

    • Inject a mixture of this compound and the potential internal standards to ensure they are chromatographically resolved.

  • Matrix Effect Evaluation (Post-extraction Spike):

    • Extract a blank matrix sample (a sample that does not contain this compound).

    • Spike the extracted blank matrix with a known concentration of this compound and the potential internal standard.

    • Analyze the spiked extract and compare the peak areas to a pure solution of the analytes at the same concentration. A significant difference in peak area indicates the presence of matrix effects. The ideal internal standard will show a similar degree of ion suppression or enhancement as this compound.

Protocol 2: Validation of the Selected Internal Standard

Once a suitable internal standard has been selected, a full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound. Plot the peak area ratio (this compound/internal standard) against the concentration of this compound. The relationship should be linear with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations of this compound (spiked with the internal standard) on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Recovery: Compare the peak area ratio of this compound and the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample. This will determine the extraction efficiency of the method. The recovery of the internal standard should be consistent across different samples.

  • Stability: Assess the stability of this compound and the internal standard in the sample matrix at various storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles.

Mandatory Visualizations

Experimental_Workflow cluster_selection Internal Standard Selection cluster_screening Initial Screening cluster_validation Method Validation cluster_quant Routine Analysis start Define Analytical Needs (LC-MS Quantification of this compound) is_type Consider IS Type: SIL vs. Structural Analog start->is_type search Literature & Supplier Search is_type->search candidates Identify Potential Candidates search->candidates prep_stock Prepare Stock Solutions candidates->prep_stock chrom_screen Chromatographic Screening (Retention Time, Resolution) prep_stock->chrom_screen matrix_eval Matrix Effect Evaluation chrom_screen->matrix_eval linearity Linearity matrix_eval->linearity accuracy Accuracy & Precision linearity->accuracy recovery Recovery accuracy->recovery stability Stability recovery->stability quant Quantitative Analysis of Samples stability->quant

Caption: Workflow for selecting and validating an internal standard.

Troubleshooting_Logic cluster_variability High Result Variability cluster_signal Low/No IS Signal cluster_coelution Co-elution with Interference start Problem Encountered During Quantification var_q Is IS used correctly? (Early addition, consistent conc.) start->var_q sig_q Possible Cause? start->sig_q coel_q Is the IS a SIL standard? start->coel_q var_a1 Yes var_q->var_a1 Yes var_a2 No var_q->var_a2 No var_s1 Check analyte-to-IS ratio variability. Should be low. var_a1->var_s1 var_s2 Revise IS addition protocol. var_a2->var_s2 sig_c1 Low Concentration sig_q->sig_c1 sig_c2 Degradation sig_q->sig_c2 sig_c3 Poor Ionization sig_q->sig_c3 sig_s1 Increase IS concentration. sig_c1->sig_s1 sig_s2 Perform stability tests. sig_c2->sig_s2 sig_s3 Optimize MS source parameters. sig_c3->sig_s3 coel_a1 Yes coel_q->coel_a1 Yes coel_a2 No coel_q->coel_a2 No coel_s1 No action needed if masses are distinct. coel_a1->coel_s1 coel_s2 Modify chromatography or select a different analog. coel_a2->coel_s2

Caption: Troubleshooting guide for internal standard issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Fukinolic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of fukinolic acid and ferulic acid, two phenolic compounds with recognized therapeutic potential. The information presented is based on available experimental data, offering a valuable resource for research and development in the fields of pharmacology and medicinal chemistry.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Phenolic compounds, such as this compound and ferulic acid, are of significant interest due to their potent antioxidant properties, which enable them to neutralize free radicals and modulate cellular signaling pathways involved in oxidative stress.

This compound , a hydroxycinnamic acid derivative, is a major antioxidant constituent found in plants of the Actaea (formerly Cimicifuga) species, commonly known as black cohosh[1]. Ferulic acid , another hydroxycinnamic acid, is ubiquitously present in various plant cell walls and is known for its strong antioxidant and anti-inflammatory effects. This guide aims to provide a comparative overview of the antioxidant efficacy of these two compounds, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and ferulic acid have been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
This compound DPPH12.9[1]
Ferulic Acid DPPH48.87 - 50.98[2]
Ferulic Acid ABTS10.25 - 86.0[2]

Note: The IC50 values for ferulic acid were converted from µg/mL to µM for comparison, using its molecular weight of 194.18 g/mol . The molecular weight of this compound is 434.35 g/mol .

Based on the available DPPH assay data, this compound demonstrates a significantly lower IC50 value compared to ferulic acid, suggesting a more potent radical scavenging activity in this specific assay. It is important to note that direct comparative studies using multiple standardized assays are limited, and the antioxidant efficacy of a compound can vary depending on the specific radical species and the reaction medium.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, commonly employed to assess the antioxidant activity of phenolic compounds.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound, ferulic acid)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well microplate, add a specific volume of each concentration of the test compounds or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (this compound, ferulic acid)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

  • Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Add a specific volume of each concentration of the test compounds or standard to the wells of a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • The percentage of radical scavenging activity is calculated using the formula mentioned in the DPPH assay protocol.

  • The IC50 value is determined from the dose-response curve.

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution DPPH3 Mix Sample and DPPH DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 DPPH6 Calculate % Inhibition DPPH5->DPPH6 DPPH7 Determine IC50 DPPH6->DPPH7 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix Sample and ABTS•+ ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance (734 nm) ABTS4->ABTS5 ABTS6 Calculate % Inhibition ABTS5->ABTS6 ABTS7 Determine IC50 ABTS6->ABTS7

Figure 1: Generalized experimental workflows for DPPH and ABTS antioxidant assays.

Signaling Pathways in Antioxidant Mechanisms

The antioxidant effects of phenolic compounds extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that regulate cellular defense mechanisms.

Ferulic Acid

Ferulic acid has been shown to exert its antioxidant effects through multiple signaling pathways:

  • Nrf2/ARE Pathway: Ferulic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

  • AMPK Pathway: Ferulic acid can also modulate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial sensor of cellular energy status and plays a role in regulating cellular homeostasis and stress resistance. Activation of AMPK by ferulic acid can contribute to its protective effects against oxidative stress.

  • TGF-β/Smad Pathway: In the context of photoaging, ferulic acid has been reported to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which can be dysregulated by UV radiation, leading to collagen degradation. By modulating this pathway, ferulic acid helps to protect the skin from oxidative damage.

G cluster_ferulic_acid Ferulic Acid Antioxidant Signaling cluster_nrf2 Nrf2 Pathway cluster_ampk AMPK Pathway cluster_tgf TGF-β/Smad Pathway cluster_outcome Cellular Effects FA Ferulic Acid Nrf2 Nrf2 Activation FA->Nrf2 AMPK AMPK Activation FA->AMPK TGF Inhibition of TGF-β/Smad FA->TGF ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->AntioxidantEnzymes Outcome Reduced Oxidative Stress & Cellular Protection AntioxidantEnzymes->Outcome CellularHomeostasis Cellular Homeostasis & Stress Resistance AMPK->CellularHomeostasis CellularHomeostasis->Outcome Collagen Protection against Collagen Degradation TGF->Collagen Collagen->Outcome

Figure 2: Key signaling pathways modulated by ferulic acid in its antioxidant action.

This compound

Currently, there is limited specific information available in the scientific literature regarding the detailed signaling pathways through which this compound exerts its antioxidant effects. While its potent radical scavenging activity has been established, further research is required to elucidate the specific molecular mechanisms and intracellular targets modulated by this compound in response to oxidative stress. Future studies should focus on investigating its potential interactions with key signaling molecules such as Nrf2, AMPK, and others involved in the cellular antioxidant defense system.

Conclusion

Both this compound and ferulic acid are potent phenolic antioxidants with significant potential for therapeutic applications. Based on the available DPPH assay data, this compound appears to exhibit superior radical scavenging activity compared to ferulic acid. However, it is crucial to acknowledge the limited number of direct comparative studies.

Ferulic acid's antioxidant mechanisms are well-characterized, involving the modulation of key signaling pathways such as Nrf2, AMPK, and TGF-β/Smad. In contrast, the specific signaling pathways associated with this compound's antioxidant activity remain an area for future investigation.

This comparison guide provides a foundation for researchers and drug development professionals to understand the relative antioxidant potential of these two compounds. Further head-to-head studies employing a broader range of antioxidant assays and in-depth mechanistic investigations are warranted to fully elucidate their therapeutic promise.

References

Fukinolic Acid vs. Chicoric Acid: A Comparative Analysis of Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antiviral efficacy and mechanisms of fukinolic acid and chicoric acid, supported by experimental data, to inform researchers and drug development professionals.

This compound and chicoric acid, both naturally occurring phenolic compounds, have demonstrated significant potential as antiviral agents. While structurally related, their reported antiviral activities and mechanisms of action exhibit notable differences, warranting a detailed comparative analysis. This guide synthesizes available experimental data to provide a clear comparison of their performance against various viral pathogens, outlines the methodologies used in these key studies, and visualizes the experimental workflows and potential mechanisms of action.

Data Presentation: Antiviral Activity

The antiviral efficacy of this compound and chicoric acid has been evaluated against several viruses. The following tables summarize the quantitative data from key in vitro studies, providing a direct comparison of their potency.

Table 1: Comparative Antiviral Activity against Enterovirus A71 (EV-A71)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundEV-A71 (Lab Strain)RD10.2>100>9.8[Ma et al., 2019]
L-Chicoric AcidEV-A71 (Lab Strain)RD21.6>100>4.6[Ma et al., 2019]
D-Chicoric AcidEV-A71 (Lab Strain)RD18.5>100>5.4[Ma et al., 2019]

EC50: 50% effective concentration (concentration at which virus-induced cytopathic effect is reduced by 50%). CC50: 50% cytotoxic concentration (concentration at which cell viability is reduced by 50%). SI: Selectivity Index (CC50/EC50). RD: Human rhabdomyosarcoma cells.

Table 2: Antiviral Activity of Chicoric Acid against HIV-1

CompoundVirus StrainCell LineEC50 (µM)IC50 (µM)Assay TypeReference
L-Chicoric AcidHIV-1, HIV-2MT-41.7 - 2040 - 60Cytoprotection[Robinson et al., 1999]
L-Chicoric AcidHIV-1--0.05 - 0.1Integrase Inhibition[Robinson et al., 1999]

MT-4: Human T-cell leukemia virus type 1-transformed T-cell line. IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this comparison.

Cell-Based Antiviral Assay for EV-A71

This assay evaluates the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: Rhabdomyosarcoma (RD) cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: A serial dilution of the test compounds (this compound, L-chicoric acid, D-chicoric acid) is prepared in the cell culture medium.

  • Infection and Treatment: The cell culture medium is removed from the wells, and 100 µL of virus suspension (EV-A71 at a multiplicity of infection of 0.1) and 100 µL of the compound dilution are added.

  • Incubation: The plates are incubated for 3 days at 37°C.

  • Assessment of Cytopathic Effect (CPE): After incubation, the virus-induced CPE is observed microscopically.

  • Cell Viability Assay: Cell viability is quantified using the MTS/PES (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium/phenazine ethosulfate) assay. The absorbance is read at 490 nm.

  • Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.[1][2]

HIV-1 Integrase Inhibition Assay

This in vitro assay measures the inhibition of the HIV-1 integrase enzyme, which is essential for viral replication.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a fluorescently labeled DNA substrate are prepared.

  • Reaction Mixture: The reaction mixture contains the HIV-1 integrase, the DNA substrate, and varying concentrations of the inhibitor (chicoric acid).

  • Incubation: The reaction is incubated at 37°C to allow for the integration reaction to occur.

  • Detection: The amount of integrated DNA is quantified using a fluorescence-based method.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.[3][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the antiviral assays and a proposed mechanism of action for chicoric acid against HIV-1.

Antiviral_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Infection & Treatment cluster_analysis Data Analysis seed_cells Seed RD Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_virus Add EV-A71 Virus Suspension incubate_3d Incubate for 3 Days add_virus->incubate_3d add_compound Add Compound Dilutions add_compound->incubate_3d observe_cpe Observe Cytopathic Effect mts_assay Perform MTS Assay observe_cpe->mts_assay calculate_ec50 Calculate EC50 & CC50 mts_assay->calculate_ec50

Caption: Workflow for the cell-based antiviral assay against EV-A71.

HIV_Integrase_Inhibition cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of Chicoric Acid entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration replication Viral Replication integration->replication assembly Assembly & Budding replication->assembly chicoric_acid Chicoric Acid hiv_integrase HIV-1 Integrase chicoric_acid->hiv_integrase Inhibits hiv_integrase->integration Blocks

Caption: Proposed mechanism of chicoric acid's anti-HIV-1 activity.

Comparative Discussion

This compound and its analogue, chicoric acid, have both demonstrated noteworthy antiviral activities, albeit against different viral targets in the majority of published studies.

This compound's primary reported antiviral effect is against Enterovirus A71 . The study by Ma et al. (2019) identified this compound as a potent inhibitor of EV-A71 replication.[1][2] Interestingly, this study also showed that L-chicoric acid and D-chicoric acid possess similar, though slightly less potent, activity against the same virus.[1][2] This suggests that the core chemical scaffold shared by these molecules is important for their anti-EV-A71 activity. The mechanism of action is hypothesized to involve the inhibition of the viral 3C protease, a key enzyme in the viral replication cycle.[2]

Chicoric acid , on the other hand, is most well-known for its potent inhibitory activity against HIV-1 . A significant body of research has established that chicoric acid, particularly the L-isomer, acts as an inhibitor of HIV-1 integrase.[3][4][5] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step for productive infection.[5] Kinetic studies have characterized chicoric acid as a noncompetitive but reversible inhibitor of HIV-1 integrase.[5] Furthermore, chicoric acid has shown synergistic antiviral effects when used in combination with other anti-HIV drugs like zidovudine and protease inhibitors in vitro.[6] More recent research has also highlighted chicoric acid's potential against other viruses, including Herpes Simplex Virus (HSV) and SARS-CoV-2, where it was found to bind to the nucleocapsid protein.[7][8]

In a direct comparison against EV-A71, this compound appears to be a more potent inhibitor than chicoric acid.[1] However, the breadth of antiviral activity reported for chicoric acid, particularly its well-documented anti-HIV-1 activity, makes it a versatile candidate for further investigation. The structural similarities and differences between these two molecules likely account for their varied target specificities and potencies. Both compounds are derivatives of caffeic acid, but the specific ester linkages and stereochemistry play a crucial role in their biological activity.

Conclusion

Both this compound and chicoric acid are promising natural compounds with significant antiviral properties. This compound has demonstrated potent activity against EV-A71, while chicoric acid is a well-established inhibitor of HIV-1 integrase with a broader spectrum of reported antiviral effects. The comparative data presented here underscores the importance of further research to fully elucidate their mechanisms of action and to explore their therapeutic potential. The detailed experimental protocols provided should facilitate the replication and extension of these findings, aiding in the development of novel antiviral therapies. Future studies should focus on in vivo efficacy, bioavailability, and the potential for synergistic effects with existing antiviral drugs.

References

Fukinolic Acid vs. Epigallocatechin Gallate (EGCG): A Head-to-Head Comparison of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed, evidence-based comparison of the antioxidant capacities of two potent polyphenolic compounds: fukinolic acid and epigallocatechin gallate (EGCG). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative antioxidant efficacy of these molecules.

Executive Summary

This compound, a phenylpropanoid-substituted diaryl ether, and epigallocatechin gallate (EGCG), the most abundant catechin in green tea, are both recognized for their significant antioxidant properties. This guide synthesizes available experimental data to compare their performance in various antioxidant assays, details the experimental methodologies for these assays, and visualizes relevant biological pathways and experimental workflows. While direct comparative studies are limited, this guide aggregates and analyzes existing data to provide a valuable resource for the scientific community.

Quantitative Antioxidant Potential: A Comparative Analysis

The antioxidant potential of this compound and EGCG has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating greater antioxidant potency.

CompoundAssayIC50 (µM)Source(s)
This compound DPPH12.9[1]
Epigallocatechin Gallate (EGCG) DPPH10 - 222.1[2][3]
ABTS~3.12 - 4.68 µg/mL*[4]
ORACHigh activity reported[5][6]

Note: IC50 values for EGCG in the ABTS assay were reported in µg/mL and have not been converted to µM due to the lack of reported molecular weight in the specific study. It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further research.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is as follows:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Reaction mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or EGCG). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Epigallocatechin Gallate (EGCG)

EGCG is well-documented to exert its antioxidant effects through various signaling pathways.[7] It can directly scavenge reactive oxygen species (ROS) and also modulate intracellular signaling cascades involved in cellular antioxidant defenses. Key pathways include:

  • Nrf2/HO-1 Pathway: EGCG can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway: EGCG has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammation and oxidative stress.

  • MAPK and PI3K/Akt Pathways: EGCG can modulate the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which are involved in cell survival and stress responses.

This compound

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound in the context of its antioxidant activity. Further research is required to elucidate its molecular mechanisms of action.

Visualizations

To aid in the understanding of the experimental processes and biological pathways, the following diagrams have been generated using Graphviz (DOT language).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compound or Control DPPH_Solution->Mix Test_Compounds Prepare Serial Dilutions of this compound & EGCG Test_Compounds->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

EGCG_Antioxidant_Pathway cluster_stimulus Oxidative Stress cluster_egcg EGCG Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) EGCG EGCG ROS->EGCG Scavenges Nrf2 Nrf2 Activation EGCG->Nrf2 NFkB NF-κB Inhibition EGCG->NFkB MAPK_PI3K MAPK & PI3K/Akt Modulation EGCG->MAPK_PI3K Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant_Enzymes Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction Cell_Survival Enhanced Cell Survival MAPK_PI3K->Cell_Survival

Caption: Simplified Signaling Pathways of EGCG's Antioxidant Action.

Conclusion

References

Validating Bioanalytical Methods for Fukinolic Acid in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fukinolic acid in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The choice of bioanalytical method can significantly impact the reliability and reproducibility of experimental data. This guide provides an objective comparison of common sample preparation techniques for the analysis of this compound in plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

Core Principles of Bioanalytical Method Validation

A robust bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[1][2][3][4][5] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][5]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of scatter between a series of measurements of the same sample.

  • Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.[5]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[7][8]

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte before LC-MS/MS analysis.[9] The following table summarizes the performance of three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of phenolic acids like this compound in plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Moderate (80-95%)Good (85-100%)Excellent (>90%)
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Experimental Protocols

Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma samples.[9]

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the plasma matrix based on its differential solubility in two immiscible liquids.[9]

  • To 100 µL of plasma sample, add a suitable internal standard.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte to the organic phase.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the plasma matrix.[9]

  • Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a strong solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for validating a bioanalytical method.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Method Optimization (LC & MS parameters) B Sample Preparation (PPT, LLE, or SPE) A->B C Selectivity & Specificity A->C B->C D Linearity & Range C->D E Accuracy & Precision D->E F Recovery & Matrix Effect E->F G Stability F->G H LLOQ & ULOQ G->H I Calibration Curve & QCs H->I J Analysis of Unknown Samples I->J K Incurred Sample Reanalysis J->K

References

Unraveling the Reactivity of Fukinolic Acid in Total Polyphenol Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the total polyphenol content of a sample is a critical step in assessing its potential biological activity. However, the inherent lack of specificity in common total polyphenol assays can lead to cross-reactivity with various reducing agents, resulting in an overestimation of the true polyphenol content. This guide provides a comparative analysis of the cross-reactivity of fukinolic acid, a prominent phenolic constituent in plants like Black Cohosh (Actaea racemosa), in two widely used total polyphenol assays: the Folin-Ciocalteu (FC) and the Prussian blue assays.

This guide presents a semi-quantitative comparison based on available literature, details the experimental protocols for these assays, and provides visualizations to clarify the underlying principles and workflows.

Understanding the Assays and Potential for Cross-Reactivity

Total polyphenol assays are based on the reducing capacity of the phenolic compounds in a sample. The Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenols and other antioxidant compounds to a blue-colored complex that can be quantified spectrophotometrically.[1][2] Similarly, the Prussian blue assay relies on the reduction of ferricyanide to ferrocyanide by phenolics, which then reacts with ferric ions to form the distinct Prussian blue color.

Crucially, neither of these assays is specific to polyphenols. They will react with any reducing substance present in the sample, including ascorbic acid, certain amino acids, and other non-phenolic antioxidants.[1] This lack of specificity is a major source of interference and can lead to an overestimation of the total polyphenol content.

This compound, a derivative of caffeic acid, possesses significant antioxidant activity. This inherent reducing power suggests that it will be reactive in both the Folin-Ciocalteu and Prussian blue assays, contributing to the overall measured "total polyphenol" value.

Comparative Analysis of this compound Reactivity

Direct experimental data quantifying the specific reactivity of isolated this compound in the Folin-Ciocalteu or Prussian blue assays is limited in the currently available scientific literature. However, we can infer its potential contribution by examining studies that have analyzed the composition and total phenolic content of plants rich in this compound, such as Black Cohosh.

One study using High-Performance Liquid Chromatography (HPLC) determined that this compound constitutes approximately 0.11% of the dry weight of Actaea racemosa rhizomes. Another study, employing the Folin-Ciocalteu method, reported the total phenolic content of an Actaea racemosa extract to be approximately 23.6 mg Gallic Acid Equivalents (GAE)/g of the dry plant material. While these values are from different studies and thus subject to variations in plant material and extraction methods, they can provide a rough estimate of this compound's contribution to the total phenolic content.

To provide a more direct, albeit proxy, comparison, we can look at the reactivity of caffeic acid, the parent compound of this compound, in the Folin-Ciocalteu assay.

CompoundMolecular Weight ( g/mol )Reactivity in Folin-Ciocalteu Assay (GAE - Molar Basis)
Gallic Acid (Standard) 170.121.00
Caffeic Acid 180.16~0.96
This compound 434.35Estimated to be reactive

Data for Gallic Acid and Caffeic Acid are derived from studies on the reactivity of various compounds towards the Folin-Ciocalteu reagent. The reactivity of this compound is inferred from its structure and antioxidant properties.

This table suggests that caffeic acid has a reactivity in the Folin-Ciocalteu assay that is very close to that of gallic acid on a molar basis. Given that this compound is a larger molecule containing a caffeic acid moiety, it is expected to be a significant contributor to the total polyphenol value in any extract in which it is present.

Experimental Protocols

Folin-Ciocalteu Total Polyphenol Assay

This protocol is a generalized procedure and may require optimization for specific sample matrices.

Reagents:

  • Folin-Ciocalteu reagent

  • Gallic acid standard solution (e.g., 1 mg/mL)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Distilled water

  • Sample extract

Procedure:

  • Prepare a series of gallic acid standards of known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL) from the stock solution.

  • To 0.5 mL of each standard or sample extract, add 2.5 mL of 10-fold diluted Folin-Ciocalteu reagent.

  • Mix thoroughly and allow to stand for 5 minutes at room temperature.

  • Add 2.0 mL of the sodium carbonate solution to the mixture.

  • Mix well and incubate for 2 hours at room temperature in the dark.

  • Measure the absorbance of the solutions at 760 nm using a spectrophotometer.

  • Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations.

  • Determine the total phenolic content of the sample extracts from the standard curve and express the results as mg of Gallic Acid Equivalents (GAE) per gram of sample.

Prussian Blue Total Polyphenol Assay

This protocol is a generalized procedure and may require optimization for specific sample matrices.

Reagents:

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.01 M)

  • Ferric chloride (FeCl₃) solution (e.g., 0.01 M in 0.1 M HCl)

  • Gallic acid standard solution (e.g., 1 mg/mL)

  • Distilled water

  • Sample extract

Procedure:

  • Prepare a series of gallic acid standards of known concentrations.

  • To 1 mL of each standard or sample extract, add 1 mL of potassium ferricyanide solution.

  • Add 1 mL of ferric chloride solution to the mixture.

  • Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting Prussian blue solution at 700 nm using a spectrophotometer.

  • Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations.

  • Determine the total phenolic content of the sample extracts from the standard curve and express the results as mg of Gallic Acid Equivalents (GAE) per gram of sample.

Visualizing the Concepts

To aid in the understanding of the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Cross_Reactivity_Concept cluster_Assay Total Polyphenol Assays cluster_Compounds Sample Components Folin-Ciocalteu Folin-Ciocalteu Total Polyphenol Value (Overestimated) Total Polyphenol Value (Overestimated) Folin-Ciocalteu->Total Polyphenol Value (Overestimated) Prussian Blue Prussian Blue Prussian Blue->Total Polyphenol Value (Overestimated) This compound This compound This compound->Folin-Ciocalteu Reacts This compound->Prussian Blue Reacts Other Polyphenols Other Polyphenols Other Polyphenols->Folin-Ciocalteu Reacts Other Polyphenols->Prussian Blue Reacts Reducing Agents (e.g., Ascorbic Acid) Reducing Agents (e.g., Ascorbic Acid) Reducing Agents (e.g., Ascorbic Acid)->Folin-Ciocalteu Cross-reacts (Interference) Reducing Agents (e.g., Ascorbic Acid)->Prussian Blue Cross-reacts (Interference)

Conceptual diagram of cross-reactivity in total polyphenol assays.

Folin_Ciocalteu_Workflow start Start prep_standards Prepare Gallic Acid Standards start->prep_standards prep_sample Prepare Sample Extract start->prep_sample add_fc_reagent Add Folin-Ciocalteu Reagent prep_standards->add_fc_reagent prep_sample->add_fc_reagent incubate1 Incubate 5 min add_fc_reagent->incubate1 add_na2co3 Add Sodium Carbonate incubate1->add_na2co3 incubate2 Incubate 2 hours (dark) add_na2co3->incubate2 measure_abs Measure Absorbance at 760 nm incubate2->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calculate Calculate Total Polyphenols (GAE) plot_curve->calculate end End calculate->end

Experimental workflow for the Folin-Ciocalteu total polyphenol assay.

Conclusion

This compound, due to its phenolic nature and inherent antioxidant activity, is expected to exhibit significant cross-reactivity in total polyphenol assays like the Folin-Ciocalteu and Prussian blue methods. While direct quantitative data on its reactivity is scarce, evidence from the analysis of this compound-containing plant extracts and the reactivity of its parent compound, caffeic acid, strongly suggests that it contributes to the measured total polyphenol content.

For researchers aiming to quantify this compound specifically, chromatographic techniques such as HPLC are indispensable. However, when total polyphenol content is the metric of interest, it is crucial to acknowledge the contribution of this compound and other reducing substances to the final value obtained from these non-specific assays. Understanding these limitations is key to the accurate interpretation of experimental data and the reliable assessment of the biological potential of natural products.

References

Comparative Analysis of Fukinolic Acid Content in Actaea Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of fukinolic acid content across various Actaea species, tailored for researchers, scientists, and professionals in drug development. It aims to be an objective resource, presenting supporting experimental data and methodologies to facilitate further research and development.

Quantitative Comparison of this compound Content

This compound, a derivative of caffeic acid, is a significant polyphenolic compound found in plants of the Actaea genus, formerly known as Cimicifuga. It is recognized for its potent antioxidant and various other biological activities. The concentration of this compound can vary significantly among different Actaea species, which has implications for their potential therapeutic applications.

A key study by Nuntanakorn et al. (2007) provides a quantitative comparison of this compound in the dried rhizomes and roots of four American Actaea species. The findings are summarized in the table below.

Actaea SpeciesThis compound Content (% w/w in dried root and rhizome)Other Major Polyphenols Present
Actaea pachypoda0.288 ± 0.012Cimicifugic acid A
Actaea podocarpaNot DetectedCimicifugic acids A and E
Actaea racemosa0.125 ± 0.003Caffeic acid, Ferulic acid, Isoferulic acid, Cimicifugic acids A, B, E, F
Actaea rubra0.041 ± 0.002Caffeic acid, Ferulic acid, Isoferulic acid, Cimicifugic acids A, B, E, F

Data sourced from Nuntanakorn et al. (2007)[1]

Notably, this compound is the most abundant polyphenol in Actaea pachypoda and Actaea racemosa among the compounds analyzed in this study.[1] In contrast, it was not detected in Actaea podocarpa, where cimicifugic acids A and E were the predominant polyphenols.[1] Actaea rubra was found to contain the lowest percentage of this compound among the four species.[1]

Experimental Protocols for Quantification

Accurate quantification of this compound is crucial for the standardization of herbal extracts and for pharmacological studies. The following is a detailed methodology for the analysis of this compound in Actaea species, based on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD).[1]

Sample Preparation and Extraction
  • Grinding: Dried rhizomes and roots of the Actaea species are ground into a fine powder.

  • Extraction: 1.0 g of the ground material is extracted with 15 mL of 80% methanol in water.

  • Sonication: The mixture is sonicated for 30 minutes to facilitate extraction.

  • Filtration and Re-extraction: After cooling, the supernatant is filtered. The remaining solid residue is re-extracted twice more using the same procedure to ensure exhaustive extraction.

  • Evaporation: The combined filtered solutions are evaporated to dryness under a vacuum at 40°C.

  • Storage: The resulting dried extract is stored at -20°C until HPLC analysis.[1]

HPLC-DAD Analysis
  • Instrumentation: A standard HPLC system equipped with a diode array detector is used.

  • Column: A reversed-phase C18 column is typically employed for separation.

  • Mobile Phase: A gradient elution is used, commonly involving a mixture of acetonitrile and an aqueous solution of a weak acid, such as 0.05-0.1% acetic acid or 10% formic acid, to ensure good peak separation.[1]

  • Detection: The diode array detector is set to monitor the absorbance at 320 nm, which is the optimal wavelength for quantifying this compound and related polyphenols.[1]

  • Quantification: The amount of this compound in the samples is determined by comparing the peak area in the sample chromatogram with that of a standard of known concentration.

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Quantification

experimental_workflow start Dried Actaea Rhizome/Root grinding Grinding to Fine Powder start->grinding extraction Sonication-Assisted Extraction (80% Methanol) grinding->extraction filtration Filtration & Pooling of Supernatants extraction->filtration evaporation Evaporation to Dryness filtration->evaporation dissolution Dissolution in Mobile Phase evaporation->dissolution hplc RP-HPLC-DAD Analysis (C18 column, 320 nm detection) dissolution->hplc quantification Quantification against Standard hplc->quantification

A flowchart of the experimental workflow for this compound quantification.
Hypothetical Anti-Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties. While a specific, detailed signaling pathway for this compound is not yet fully elucidated, it is hypothesized to interact with key inflammatory pathways such as the NF-κB pathway. Polyphenolic compounds are known to modulate this pathway at various points. The diagram below illustrates a simplified NF-κB signaling cascade and a potential point of inhibition by this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases FA This compound FA->IKK inhibits (hypothesized) DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes

A simplified diagram of the NF-κB signaling pathway with a hypothesized point of inhibition by this compound.

Conclusion

The available data indicates a significant variation in this compound content among different American Actaea species, with A. pachypoda showing the highest concentration and A. podocarpa lacking detectable amounts. This phytochemical diversity is crucial for the correct identification and standardization of Actaea species for use in research and herbal products. The provided HPLC-DAD methodology offers a reliable approach for the quantification of this compound. Further research is warranted to quantify the this compound content in a broader range of Actaea species, particularly those of Asian origin, and to fully elucidate the specific molecular pathways through which this compound exerts its biological effects.

References

Fukinolic Acid: An In Vitro Examination of its Biomarker Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of biomarker discovery, fukinolic acid, a phenolic compound found in plants of the Cimicifuga and Petasites genera, is emerging as a molecule of interest. This guide provides an in-depth in vitro comparison of this compound against established biomarkers and therapeutic agents in the fields of oncology, inflammation, and virology. The following data and protocols offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Estrogenic Activity: A Potential Biomarker in Breast Cancer

This compound has demonstrated estrogenic activity, suggesting its potential as a biomarker or therapeutic agent in hormone-receptor-positive breast cancers. To validate this, its in vitro effects were compared to the established selective estrogen receptor modulator (SERM), tamoxifen.

Comparative Analysis of Estrogenic and Anti-proliferative Effects
CompoundCell LineAssayEndpointResult
This compound MCF-7Cell ProliferationIncreased Proliferation126% increase at 5 x 10-8 M[1]
Tamoxifen MCF-7Cytotoxicity (MTT Assay)IC504.506 µg/mL[2], 10.045 µM[3], 17.26 µM[4], 43.3 µM (at 72h)[5]
4-hydroxytamoxifen MCF-7Cell ProliferationIC5027 µM[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol is adapted from established methods for assessing the estrogenic activity of compounds.[7][8]

I. Cell Culture:

  • MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

  • For experiments, cells are switched to a phenol red-free medium with charcoal-stripped FBS to eliminate external estrogenic influences.

II. Assay Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 400 cells per well in the hormone-free medium.

  • Allow cells to adapt for 3 days, with daily media changes.

  • On day 4, treat the cells with a range of concentrations of this compound or the comparator compound (e.g., tamoxifen).

  • Incubate for 6 days, with media and compound renewal every 48 hours.

  • Assess cell proliferation using a suitable method, such as the MTT assay or by quantifying DNA content.

III. Data Analysis:

  • Calculate the percentage of cell proliferation relative to a vehicle-treated control.

  • Determine the EC50 (half-maximal effective concentration) for stimulatory compounds or the IC50 for inhibitory compounds by plotting a dose-response curve.

Estrogenic_Activity_Workflow cluster_culture Cell Culture cluster_assay Proliferation Assay cluster_analysis Data Analysis Maintain MCF-7 in EMEM + 10% FBS Maintain MCF-7 in EMEM + 10% FBS Switch to Phenol Red-Free Medium + Stripped FBS Switch to Phenol Red-Free Medium + Stripped FBS Maintain MCF-7 in EMEM + 10% FBS->Switch to Phenol Red-Free Medium + Stripped FBS Seed cells in 96-well plates Seed cells in 96-well plates Adapt for 3 days Adapt for 3 days Seed cells in 96-well plates->Adapt for 3 days Treat with this compound/Comparator Treat with this compound/Comparator Adapt for 3 days->Treat with this compound/Comparator Incubate for 6 days Incubate for 6 days Treat with this compound/Comparator->Incubate for 6 days Assess Proliferation (MTT) Assess Proliferation (MTT) Incubate for 6 days->Assess Proliferation (MTT) Measure Absorbance Measure Absorbance Calculate % Proliferation Calculate % Proliferation Measure Absorbance->Calculate % Proliferation Determine EC50/IC50 Determine EC50/IC50 Calculate % Proliferation->Determine EC50/IC50

Workflow for assessing estrogenic activity.

Anti-inflammatory Potential: A Comparison with NSAIDs

This compound has been reported to possess anti-inflammatory properties. To quantify this, a comparison with the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin, is presented.

Comparative Analysis of Anti-inflammatory Activity
CompoundTargetAssayEndpointResult
This compound CollagenaseCollagenolytic Activity Assay% Inhibition47-64% inhibition at 0.22-0.24 µM[9]
Indomethacin COX-1Cyclooxygenase InhibitionIC5018 nM[10], 230 nM[11]
Indomethacin COX-2Cyclooxygenase InhibitionIC5026 nM[10], 630 nM[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a common method for assessing the anti-inflammatory effects of compounds on immune cells.

I. Cell Culture:

  • Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in appropriate media.

II. Assay Procedure:

  • Seed cells in 96-well plates.

  • Pre-treat cells with various concentrations of this compound or indomethacin for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Collect the cell supernatant.

III. Data Analysis:

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatant using ELISA or Griess reagent, respectively.

  • Calculate the percentage of inhibition of the inflammatory markers compared to LPS-stimulated cells without treatment.

  • Determine the IC50 value.

Antiviral_Workflow Culture Host Cells (e.g., RD) Culture Host Cells (e.g., RD) Seed in 96-well plates Seed in 96-well plates Culture Host Cells (e.g., RD)->Seed in 96-well plates Pre-treat with this compound/Antiviral Pre-treat with this compound/Antiviral Seed in 96-well plates->Pre-treat with this compound/Antiviral Infect with EV-A71 Infect with EV-A71 Pre-treat with this compound/Antiviral->Infect with EV-A71 Incubate and Observe CPE Incubate and Observe CPE Infect with EV-A71->Incubate and Observe CPE Assess Cell Viability Assess Cell Viability Incubate and Observe CPE->Assess Cell Viability Calculate IC50 Calculate IC50 Assess Cell Viability->Calculate IC50 ERK_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival Cell Survival AKT->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation This compound This compound This compound->Receptor Tyrosine Kinase ? Serotonergic_Pathway Serotonin Serotonin 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor G-protein G-protein 5-HT Receptor->G-protein Second Messengers Second Messengers G-protein->Second Messengers Cellular Response Cellular Response Second Messengers->Cellular Response This compound This compound This compound->5-HT Receptor ?

References

Safety Operating Guide

Safe Disposal of Fukinolic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fukinolic Acid is critical for ensuring laboratory safety and environmental protection. As a substance that can cause skin and eye irritation, trigger allergic skin reactions, and is toxic to aquatic life, adherence to established protocols is paramount.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its associated hazards. Personal protective equipment (PPE) should be worn at all times to mitigate risks.

Hazard StatementGHS ClassificationRecommended PPE
Causes skin irritationSkin Irritation (Category 2)Protective gloves
May cause an allergic skin reactionSkin Sensitization (Sub-category 1B)Protective gloves
Causes serious eye irritationEye Irritation (Category 2A)Eye protection, face protection
Toxic to aquatic lifeAquatic Hazard (Acute, Category 2)Avoid release to the environment[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[2][3]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste, including contaminated labware and solutions, in a designated, leak-proof container that is chemically compatible with the substance.[2][3] Plastic containers are generally preferred for chemical waste.[4]

  • Segregation: Do not mix this compound waste with incompatible chemicals. Store it separately from incompatible materials such as strong oxidizers or bases to prevent dangerous reactions.[2][5]

  • Container Capacity: Fill liquid waste containers to no more than 90% of their capacity to allow for expansion and prevent spills.[3]

Step 2: Labeling of Waste Containers

  • Proper Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[3][4]

  • Hazard Communication: The label should also indicate the specific hazards (e.g., "Irritant," "Skin Sensitizer," "Aquatic Toxin").

Step 3: On-Site Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][4]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[2][4] Regularly inspect the container for any signs of leakage or deterioration.

  • Storage Time Limits: Be aware of the maximum storage time allowed for hazardous waste. Academic laboratories may have specific regulations, such as those under the EPA's Subpart K, which may allow for storage up to twelve months.[6] However, standard regulations often limit storage to 90 days for large quantity generators.[3][7]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not dispose of this compound down the drain or in regular trash.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Approved Disposal Facility: The EHS department will ensure the waste is transported to and managed by an approved waste disposal facility in accordance with all regulatory requirements.[1]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final disposal.

Fukinolic_Acid_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect in Designated, Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards, Date C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Monitor Storage Time E->G H Contact Environmental Health & Safety (EHS) E->H I Schedule Waste Pickup H->I J Transport to Approved Waste Disposal Facility I->J

References

Essential Safety and Logistical Information for Handling Fukinolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the safe management of Fukinolic Acid in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). According to the Safety Data Sheet (SDS), it can cause skin and eye irritation, and may lead to an allergic skin reaction. It is also toxic to aquatic life.

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation (Category 2)
May cause an allergic skin reactionSkin Sensitization (Sub-category 1B)
Causes serious eye irritationEye Irritation (Category 2A)
Toxic to aquatic lifeAcute Aquatic Hazard (Category 2)

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use eye and face protection, such as safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure that contaminated work clothing is not allowed out of the workplace.

Operational Plan for Safe Handling

A systematic approach is crucial for handling this compound to minimize exposure and prevent accidents.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon After experiment completion post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect Segregate waste disp_neutralize Neutralize Acidic Waste (if applicable) disp_collect->disp_neutralize disp_dispose Dispose via Approved Waste Disposal Plant disp_neutralize->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid breathing in any mists or vapors.

  • Handling:

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling the substance.

    • Prevent the formation of aerosols.[1]

  • In Case of Exposure:

    • If on skin: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if eye irritation persists.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Labeling:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Contaminated materials, such as gloves and weighing paper, should also be disposed of as hazardous waste.

Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.

  • Do not allow the product to enter drains to avoid release into the environment.

  • For acidic waste, neutralization may be an option before disposal, following established laboratory safety protocols. This typically involves slowly adding a base to the acidic solution in a fume hood and monitoring the pH until it is between 5.5 and 9.5.[2] However, due to its aquatic toxicity, direct disposal through a certified hazardous waste management company is the recommended and safest approach.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fukinolic Acid
Reactant of Route 2
Fukinolic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.